molecular formula C₆H₁₁DO₆ B1161162 D-Fructose-5-d

D-Fructose-5-d

Cat. No.: B1161162
M. Wt: 181.17
Attention: For research use only. Not for human or veterinary use.
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Description

D-Fructose-5-d is a deuterium-labeled analog of D-fructose, a natural ketonic monosaccharide found in many plants and known for being the sweetest of all naturally occurring carbohydrates . In this compound, a hydrogen atom at the 5-position is replaced by a stable deuterium isotope, making it a crucial tracer in modern research. The primary research value of D-Fructose-5-d lies in its application in Metabolic Flux Analysis (MFA) and drug metabolism studies. By using this isotopically labeled sugar, researchers can track the pathway and kinetics of fructose metabolism in biological systems without disrupting the biochemical processes. It is particularly valuable for investigating the fructose-specific metabolic pathway, where fructokinase phosphorylates fructose to fructose-1-phosphate . Using a labeled tracer helps in elucidating the contribution of fructose to conditions such as insulin resistance, obesity, and metabolic syndrome . Key research applications include: • Use as an internal standard in LC-MS and GC-MS for the quantitative analysis of fructose levels in complex biological matrices. • Tracing metabolic pathways in nutritional studies and research into "first-world diseases" . • Probing mechanism of action in enzymology studies, potentially including studies on fructokinase and aldolase . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₆H₁₁DO₆

Molecular Weight

181.17

Synonyms

Advantose FS 95-5-d;  D-(-)-Fructose-5-d;  D-(-)-Levulose-5-d;  D-Arabino-2-hexulose-5-d;  Fructose-5-d;  Fruit Sugar-5-d;  Fujifructo L 95-5-d;  Furucton-5-d;  Hi-Fructo 970-5-d;  Krystar-5-d;  Krystar 300-5-d;  Levulose-5-d;  Nevulose-5-d;  Sugar Fruit-5-d; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: D-Fructose-5-d – Structure, Synthesis, and Metabolic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Fructose-5-d (D-Fructose labeled with deuterium at the C-5 position) is a specialized stable isotope isotopologue used primarily in high-resolution metabolic flux analysis (MFA) and mechanistic enzymology.[1][2][3][4] Unlike non-specific deuterated sugars, the C-5 label offers a unique probe for distinguishing between glycolytic flux and the pentose phosphate pathway (PPP), as well as investigating the stereochemical fidelity of furanose/pyranose ring closures.

This guide provides a comprehensive technical analysis of D-Fructose-5-d, detailing its physicochemical properties, enzymatic synthesis protocols, and critical role in modern metabolomics.

Chemical Identity & Structural Dynamics

Molecular Specifications

D-Fructose-5-d retains the fundamental chemical behavior of natural D-fructose but possesses a distinct nuclear magnetic resonance (NMR) signature and kinetic isotope effect (KIE) potential at the C-5 position.

PropertyData
Chemical Name D-Fructose-5-d (or [5-²H]D-Fructose)
Molecular Formula C₆H₁₁DO₆
Molecular Weight 181.16 g/mol (approx., vs. 180.16 unlabelled)
Isotopic Purity Typically >98% atom D
Solubility Highly soluble in water, DMSO, Methanol
Key Feature Non-exchangeable deuterium at C-5 (chiral center)
Tautomeric Equilibrium

In solution, D-Fructose-5-d exists as a complex equilibrium of five tautomers. The deuterium label at C-5 is critical because C-5 is the hydroxyl-bearing carbon involved in the formation of the furanose ring (C2–O–C5).

  • β-D-Fructopyranose (~70% in water): Formed via C2–O–C6 closure. The C-5 deuterium is exocyclic to the ring.

  • β-D-Fructofuranose (~22% in water): Formed via C2–O–C5 closure. The C-5 deuterium is directly part of the ring system, influencing the ring pucker and NMR coupling constants of adjacent protons.

Tautomers Open Open Chain (Keto-form) C5-D Label Pyranose β-D-Fructopyranose (C2-O-C6 Closure) C5-D is Exocyclic Open->Pyranose Major Path (aq) Furanose β-D-Fructofuranose (C2-O-C5 Closure) C5-D is Endocyclic Open->Furanose Minor Path (aq) Pyranose->Open Furanose->Open

Figure 1: Tautomeric equilibrium of D-Fructose-5-d. The position of the deuterium label shifts from a secondary alcohol position in the open chain to a ring junction in furanose forms.

Synthesis & Production Methodologies

While general deuterated fructose can be obtained via H/D exchange in basic media (which scrambles labels at C1, C3, and C4), site-specific labeling at C-5 requires precise enzymatic or chemo-enzymatic synthesis. The most robust protocol for research laboratories utilizes the Glucose Isomerase (GI) pathway starting from [5-²H]Glucose.

The Enzymatic Isomerization Protocol

This method leverages the high specificity of Glucose Isomerase (EC 5.3.1.5) to convert readily available [5-²H]Glucose into [5-²H]Fructose without scrambling the label.

Reagents Required:
  • Substrate: D-[5-²H]Glucose (>98% D).

  • Enzyme: Immobilized Glucose Isomerase (e.g., from Streptomyces murinus).

  • Buffer: 50 mM Magnesium Sulfate (MgSO₄), 10 mM Cobalt Chloride (CoCl₂) - Co²⁺ is a cofactor for GI stability.

  • pH Adjuster: Sodium Carbonate (Na₂CO₃) to pH 7.5.

Step-by-Step Workflow:
  • Substrate Preparation: Dissolve 1.0 g of [5-²H]Glucose in 10 mL of degassed deionized water. Add MgSO₄ (final conc. 5 mM) to prevent enzyme inhibition by calcium.

  • Isomerization: Add 500 Units of immobilized Glucose Isomerase. Incubate at 60°C (optimal for GI kinetics) for 4–6 hours.

    • Note: The reaction reaches an equilibrium of ~42% Fructose / 58% Glucose.

  • Separation (Critical): The mixture must be separated using cation-exchange chromatography (Ca²⁺ form resin) or preparative HPLC (Amino column).

    • Fructose elutes later than glucose on Ca²⁺ columns due to stronger complexation.

  • Purification: Collect fructose fractions, rotary evaporate to dryness, and recrystallize from methanol/ethanol if high purity is required.

Synthesis Start Start: [5-²H]Glucose Reaction Enzymatic Isomerization (Glucose Isomerase, 60°C, pH 7.5) Start->Reaction Equilibrium Mixture: 42% [5-²H]Fructose 58% [5-²H]Glucose Reaction->Equilibrium Separation Chromatography (Ca²⁺ Cation Exchange) Equilibrium->Separation Product Pure D-Fructose-5-d Separation->Product Late Eluting Fraction

Figure 2: Enzymatic synthesis workflow for D-Fructose-5-d ensuring label integrity.

Applications in Metabolic Flux Analysis (MFA)[9][10][11]

D-Fructose-5-d is a precision tool for dissecting carbohydrate metabolism. Its utility lies in the fate of the C-5 carbon (and its attached deuterium) during glycolysis versus the Pentose Phosphate Pathway (PPP).

Glycolysis Tracing

In glycolysis, Fructose is phosphorylated to Fructose-1,6-bisphosphate (F-1,6-BP).

  • Aldolase Cleavage: Aldolase splits F-1,6-BP (C1–C6) into DHAP (C1–C3) and GAP (C4–C6).

  • Fate of C5: The C-5 of fructose becomes the C-2 of Glyceraldehyde-3-Phosphate (GAP) .

  • Detection: The deuterium label is retained at the C-2 position of GAP and subsequently the C-2 position of lactate. This allows researchers to quantify the contribution of exogenous fructose to the triose pool via NMR or Mass Spectrometry (M+1 mass shift in lactate fragments).

Distinguishing from PPP

If fructose enters the non-oxidative branch of the PPP (via F6P), the carbon scrambling reactions (Transketolase/Transaldolase) redistribute the C-5 label differently than direct glycolysis. By comparing the isotopomer distribution in downstream metabolites (like pyruvate or alanine), the flux ratio can be calculated.

Quality Control & Characterization

Validating the identity of D-Fructose-5-d requires ensuring the label is present and the molecule has not degraded.

Proton NMR Spectroscopy (¹H-NMR)
  • Standard Fructose: Shows a complex multiplet for H-5 at approx. 3.90–4.00 ppm (depending on tautomer).[5]

  • D-Fructose-5-d:

    • H-5 Signal: Disappears completely (silent in ¹H-NMR).

    • H-4 and H-6 Signals: The multiplicity changes. H-4 and H-6 protons lose the vicinal coupling to H-5 (

      
       and 
      
      
      
      ), appearing as simplified multiplets or singlets (depending on resolution and other couplings).
Carbon-13 NMR (¹³C-NMR)[7]
  • C-5 Signal: In proton-decoupled ¹³C spectra, the C-5 peak (typically ~70 ppm for pyranose) will split into a 1:1:1 triplet due to coupling with the Deuterium nucleus (spin = 1).

  • Isotope Shift: A slight upfield shift (isotope effect) of the C-5 resonance is observed compared to the non-deuterated standard.

References

  • NIST Chemistry WebBook. D-Fructose, 5TMS derivative - Mass Spectrum and Properties. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. 5-keto-D-Fructose (Precursor for chemical synthesis). National Library of Medicine. Available at: [Link]

  • BMRB. D-(-)-Fructose NMR Chemical Shifts. Biological Magnetic Resonance Data Bank. Available at: [Link]

  • ACS Omega. Efficient Conversion of Glucose into Fructose via Extraction-Assisted Isomerization. (Protocol basis for enzymatic conversion). Available at: [Link]

Sources

Role of C-5 deuterium labeling in carbohydrate chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of C-5 Deuterium Labeling in Carbohydrate Chemistry

Authored by a Senior Application Scientist

Abstract

The strategic substitution of hydrogen with its stable, heavy isotope, deuterium, at the C-5 position of carbohydrates is a powerful, yet nuanced, tool in modern chemical biology and drug development. This guide provides an in-depth exploration of the synthesis, analysis, and application of C-5 deuterated carbohydrates. We will move beyond simple procedural descriptions to elucidate the fundamental principles and causal relationships that underpin experimental design and data interpretation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this technology to solve complex challenges in mechanistic enzymology, metabolic pathway analysis, and quantitative bioanalysis.

Introduction: The Subtle Power of a Single Neutron

Isotopic labeling is a cornerstone of chemical and biological research, allowing scientists to trace molecular fates and probe reaction mechanisms.[1][2] While various isotopes are employed, the substitution of protium (¹H) with deuterium (²H or D) is arguably one of the most conservative yet impactful modifications possible.[3] The doubling of mass in the hydrogen nucleus introduces profound, predictable changes in molecular behavior, primarily rooted in the principles of physical organic chemistry.

The foundational concept is the Kinetic Isotope Effect (KIE) , which describes the change in reaction rate upon isotopic substitution.[4][5] A carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate if this bond cleavage is involved in the rate-determining step.[1][5] This phenomenon, the primary KIE, is a exquisitely sensitive probe for mechanistic investigation.[1]

While applicable to any position, labeling at the C-5 position of pyranoses holds particular significance due to its involvement in key biological processes, including enzymatic catalysis and stereochemical inversion.[6][7] This guide will dissect the role of C-5 deuterium labeling across its primary applications: elucidating enzymatic mechanisms, tracing metabolic pathways, and serving as the "gold standard" for quantitative analysis.[8]

The Strategic Importance of the C-5 Position in Carbohydrates

In the context of a pyranose ring, the C-5 position is not merely a peripheral site. It is an integral part of the endocyclic oxygen (O-5) linkage and is directly adjacent to the exocyclic C-6 hydroxymethyl group. This unique location places it at the heart of several critical biochemical transformations.

  • Enzymatic Transition States: Many carbohydrate-active enzymes (CAZymes), such as glycoside hydrolases, function by distorting the pyranose ring from its stable chair conformation into a more planar, oxocarbenium ion-like transition state.[6] In this state, the C-5 atom, along with C-1, C-2, and O-5, becomes increasingly coplanar, making the stereoelectronic environment around C-5 a critical determinant of catalytic efficiency.[6]

  • Biosynthetic Stereoinversion: In the biosynthesis of certain natural products like carbapenem antibiotics, a crucial step involves the enzymatic inversion of stereochemistry at the C-5 position.[7] This reaction, often catalyzed by complex iron-dependent oxygenases, proceeds via hydrogen atom abstraction from C-5, making it an ideal system to study using C-5 deuterium labeling.[7]

  • Metabolic Flux: During glycolysis and other central metabolic pathways, the carbon skeleton of glucose is rearranged and cleaved. While the C-5 hydrogen is not always directly removed in the main glycolytic pathway, its fate is intertwined with the reactions of upstream and downstream metabolites, making it a valuable tracer for studying metabolic flux.[9]

Synthesis and Characterization of C-5 Deuterated Carbohydrates

The synthesis of regiospecifically and stereospecifically deuterated carbohydrates is a non-trivial challenge that requires precise chemical control.

Synthetic Strategies

A common and effective strategy involves the oxidation of a protected monosaccharide at the C-5 position to generate a ketone (a 5-keto-pyranoside), followed by stereoselective reduction using a deuterated reducing agent.

  • Key Reagents: Deuterated reducing agents such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄) are typically employed.

  • Stereocontrol: The stereochemical outcome of the reduction (i.e., whether the deuterium is introduced in an axial or equatorial position) is dictated by the steric environment around the ketone and the choice of reducing agent and reaction conditions. Bulky protecting groups on other hydroxyls can be used to direct the approach of the deuteride anion.

The following diagram outlines a general workflow for this synthetic approach.

Synthesis_Workflow Start Protected Monosaccharide (e.g., Diacetone Glucose) Oxidation Selective Oxidation at C-5 Start->Oxidation e.g., PCC, Swern Ketone 5-Keto Intermediate Oxidation->Ketone Reduction Stereoselective Reduction with NaBD4 or LiAlD4 Ketone->Reduction Introduces Deuterium Deuterated_Protected C-5 Deuterated Protected Sugar Reduction->Deuterated_Protected Deprotection Acidic Hydrolysis (Deprotection) Deuterated_Protected->Deprotection Final [5-²H]-Monosaccharide Deprotection->Final

Caption: General workflow for synthesizing C-5 deuterated carbohydrates.

Analytical Characterization: A Multi-Technique Approach

Confirming the successful and specific incorporation of deuterium is critical. A combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is essential.[10]

Analytical TechniquePurpose and Key InsightsProsCons
¹H NMR Confirms the position of labeling by observing the disappearance or significant reduction of the H-5 proton signal.[10]Readily available; provides clear positional information.Can be ambiguous if signals overlap; doesn't quantify isotopic purity well.
²H NMR Directly detects the deuterium nucleus, showing a signal at the chemical shift corresponding to the C-5 position.[10]Unambiguous confirmation of deuterium presence and position.Requires a specialized probe; lower sensitivity than ¹H NMR.
¹³C NMR The C-5 carbon signal will show a characteristic splitting pattern (C-D coupling) and an isotopic shift (a slight upfield shift) compared to the unlabeled compound.Provides direct evidence of the C-D bond.Longer acquisition times; requires high sample concentration.
Mass Spectrometry (GC-MS, LC-MS) Determines the mass shift of the molecular ion (M+1), confirming the incorporation of one deuterium atom. High-resolution MS (HRMS) provides an accurate mass measurement to confirm the elemental formula.[9][10]High sensitivity; confirms mass increase and isotopic enrichment.Does not inherently provide positional information without fragmentation analysis.

This multi-pronged analytical approach provides a self-validating system, where NMR confirms the "where" and MS confirms the "how much," ensuring the integrity of the labeled compound for subsequent experiments.[10]

Applications in Mechanistic Elucidation

The primary application of C-5 deuterium labeling is to probe the transition states of chemical and enzymatic reactions. By measuring the KIE, researchers can infer the degree to which the C-H bond at the C-5 position is being broken or perturbed in the rate-determining step.

KIE_Concept cluster_0 Reaction Coordinate Y_axis Potential Energy X_axis Reaction Coordinate Reactants_CH Reactants (C-H) TS Transition State Reactants_CH->TS ΔG‡(H) Reactants_CD Reactants (C-D) Reactants_CD->TS ΔG‡(D) Products Products TS->Products note ΔG‡(D) > ΔG‡(H) Therefore, kH > kD

Caption: Energy profile illustrating the origin of the Kinetic Isotope Effect.

  • Primary KIE (kH/kD > 2): A large KIE value strongly suggests that the C5-H bond is being cleaved in the reaction's rate-determining step.[1][4] This is powerful evidence for mechanisms involving hydrogen atom abstraction or hydride transfer from the C-5 position, as seen in some Fe/2OG oxygenase-catalyzed stereoinversions.[7]

  • Secondary KIE (kH/kD ≈ 1.0 - 1.4): Even when the C5-H bond is not broken, a smaller but measurable KIE can be observed.[4] This secondary effect arises from changes in the hybridization or steric environment of the C-5 carbon between the ground state and the transition state. For example, if the C-5 carbon changes from sp³ hybridization (in the ground state chair conformation) towards sp² hybridization (in a planar transition state), a secondary KIE will be observed. This is a subtle but powerful tool for mapping the geometry of enzymatic transition states.[6]

Applications in Metabolic Tracing and Drug Development

Beyond fundamental mechanistic studies, C-5 deuterated carbohydrates are invaluable tools in applied biomedical research.

Tracing Metabolic Pathways

Administering a C-5 deuterated sugar, such as [5-²H]-glucose, allows researchers to trace its path through metabolic networks in vivo.[11] Using techniques like mass spectrometry or a specialized MRI method called Deuterium Metabolic Imaging (DMI), the deuterium label can be followed as it is incorporated into downstream metabolites like lactate, glutamate, and glutamine.[11][12]

This approach allows for the non-invasive, real-time mapping of metabolic activity, providing critical insights into:

  • Cellular Proliferation: Quantifying the rate at which immune cells or cancer cells divide by measuring the incorporation of labeled glucose into their DNA.[13]

  • Glycolytic Flux: Assessing the rate of glycolysis in different tissues, which is particularly relevant in cancer research where the Warburg effect (a high rate of glycolysis) is a hallmark.[14]

  • Gluconeogenesis: Determining the rate of new glucose synthesis in the liver.[9]

It is crucial, however, to account for potential KIEs and label loss during metabolism, which can affect the interpretation of absolute metabolic rates.[11][12]

The Gold Standard in Quantitative Bioanalysis

In drug development and clinical chemistry, accurate quantification of analytes in complex biological matrices (e.g., plasma, urine) is paramount.[8][15] Isotope Dilution Mass Spectrometry (IDMS) is the most accurate method for this, and it relies on the use of a stable isotope-labeled internal standard (SIL-IS).[8]

A C-5 deuterated carbohydrate is an ideal internal standard for its unlabeled counterpart because:

  • Chemical Identity: It is chemically identical to the analyte, meaning it behaves the same way during sample extraction, chromatography, and ionization in the mass spectrometer.[16]

  • Mass Difference: It is easily distinguished from the analyte by the mass spectrometer due to its higher mass.[8]

By adding a known amount of the deuterated standard to every sample at the beginning of the workflow, any variability in sample preparation or instrument response can be perfectly normalized by measuring the ratio of the analyte to the standard.[8][16] This makes deuterated standards the "gold standard" for robust and reproducible quantitative results.[8]

IDMS_Logic cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Unknown Analyte Conc.) Add_IS Add Known Amount of C-5 Deuterated Standard Sample->Add_IS Extract Extraction & Cleanup (Potential for Analyte Loss) Add_IS->Extract LC LC Separation (Co-elution) Extract->LC MS Mass Spectrometer (Detects both Analyte & Standard) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Standard) MS->Ratio Quant Quantify Analyte Conc. (Ratio normalizes for loss & matrix effects) Ratio->Quant

Caption: Logical workflow of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocol: Synthesis of [5-²H]-D-Glucose

This protocol describes a representative synthesis of [5-²H]-D-glucose from a commercially available protected glucose derivative.

Objective: To introduce a single deuterium atom specifically at the C-5 position of D-glucose.

Materials:

  • 1,2:3,4-Di-O-isopropylidene-α-D-galacto-hexodialdo-1,5-pyranose

  • Pyridinium chlorochromate (PCC) or similar oxidizing agent

  • Dichloromethane (DCM), anhydrous

  • Sodium borodeuteride (NaBD₄), ≥98% isotopic purity

  • Methanol (MeOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Methodology:

Step 1: Oxidation to the 5-Keto Intermediate

  • Dissolve the starting dialdose (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Add PCC (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite or silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-keto intermediate. Purify by silica gel chromatography if necessary.

Step 2: Stereoselective Reduction with Sodium Borodeuteride

  • Dissolve the purified 5-keto intermediate (1.0 eq) in anhydrous MeOH and cool to 0 °C.

  • Add NaBD₄ (1.2 eq) slowly and portion-wise. The stereoselectivity is often high for producing the desired glucose epimer.

  • Stir the reaction at 0 °C for 2 hours.

  • Quench the reaction by the slow addition of acetic acid until effervescence ceases.

  • Remove the solvent under reduced pressure. The resulting crude product is the protected [5-²H]-D-glucofuranose derivative.

Step 3: Deprotection

  • Dissolve the crude protected sugar in a 9:1 mixture of TFA and water.

  • Stir at room temperature for 1-2 hours until TLC analysis indicates complete removal of the isopropylidene protecting groups.

  • Co-evaporate the solvent with toluene several times under reduced pressure to remove residual acid.

  • Purify the final product, [5-²H]-D-glucose, by silica gel chromatography using an appropriate solvent system (e.g., ethyl acetate/methanol/water).

Step 4: Characterization (Self-Validation)

  • ¹H NMR: Acquire a spectrum in D₂O. Confirm the disappearance of the H-5 signal.

  • HRMS: Obtain a high-resolution mass spectrum to confirm the M+1 mass increase and verify the elemental composition.

  • Isotopic Purity: Assess the isotopic purity by comparing the peak intensities of the M+0 and M+1 ions in the mass spectrum.

Conclusion and Future Outlook

The placement of a deuterium atom at the C-5 position of carbohydrates is a subtle yet powerful modification that provides profound insights into chemical and biological systems. From elucidating the intricate dance of atoms in an enzyme's active site to tracking the flow of metabolites through a living organism, C-5 deuterated sugars have become indispensable tools. Their role as the gold standard internal standard in quantitative mass spectrometry underpins the accuracy and reliability of data in clinical diagnostics and pharmaceutical development.[8]

Future advancements will likely focus on developing more efficient and highly stereoselective synthetic routes to access a wider variety of C-5 deuterated complex carbohydrates and glycoconjugates. Furthermore, the increasing sophistication of analytical techniques, particularly in high-resolution mass spectrometry and advanced NMR methods, will continue to expand the utility of these labeled molecules, enabling researchers to ask ever more detailed questions about the complex world of carbohydrate chemistry and biology.

References

  • Reaction Mechanisms in Carbohydrate-Active Enzymes: Glycoside Hydrolases and Glycosyltransferases. Insights from ab Initio Quantum Mechanics/Molecular Mechanics Dynamic Simulations. Journal of the American Chemical Society.
  • Hydrogen/Deuterium Exchange for the Analysis of Carbohydr
  • Mechanism of the C5 Stereoinversion Reaction in the Biosynthesis of Carbapenem Antibiotics. PMC.
  • Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. Benchchem.
  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC.
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Almac.
  • Deuterium in drug discovery: progress, opportunities and challenges. PMC.
  • The kinetic isotope effect in the search for deuter
  • Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of f
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • Deuterium Labelled Drug Standards | Deuter
  • Recent Advances in C5 and C6 Sugar Alcohol Synthesis by Hydrogenation of Monosaccharides and Cellulose Hydrolytic Hydrogen
  • Kinetic isotope effect. Wikipedia.
  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug.
  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. ISMRM.
  • Deuterium- and Tritium-Labelled Compounds: Applic
  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube.
  • Kinetic Isotope Effects in Organic Chemistry. Macmillan Group.
  • Physiologically Based Simulations of Deuterated Glucose for Quantifying Cell Turnover in Humans. PMC.
  • Quantitation of Positional isomers of deuterium-labeled glucose by gas chromatography/mass spectrometry.
  • d-Glucose and d-mannose-based metabolic probes. Part 3: Synthesis of specifically... PMC.
  • Liquid-state NMR spectroscopy for complex carbohydr

Sources

Methodological & Application

NMR spectral simplification using D-Fructose-5-d

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Spectral Simplification & Metabolic Tracing using D-Fructose-5-


 

Abstract

The structural elucidation and metabolic tracking of D-fructose are historically impeded by its complex tautomeric equilibrium in solution (mutarotation) and severe spectral overlap in the


H-NMR "sugar region" (

ppm). This application note details the utility of D-Fructose-5-

(deuterated at the C-5 position) as a strategic tool for spectral simplification. By silencing the H-5 proton, the scalar coupling network is disrupted, collapsing complex multiplets at H-4 and H-6 into resolved signals. This guide provides the rationale, acquisition protocols, and analysis workflows for utilizing D-Fructose-5-

in structural biology and metabolic flux analysis (MFA).

The Challenge: The Fructose Tautomer Problem

Unlike glucose, which exists primarily as two pyranose anomers, D-fructose equilibrates between five distinct forms in aqueous solution (


):
  • 
    -D-fructopyranose  (~68-70%)[1]
    
  • 
    -D-fructofuranose  (~22%)
    
  • 
    -D-fructofuranose  (~6%)
    
  • 
    -D-fructopyranose  (~2%)
    
  • Open-chain keto form (<0.5%)

The Spectral Consequence: In a standard 1D


H-NMR spectrum, the signals for H-3, H-4, H-5, and H-6a/b from all five forms overlap heavily. The H-5 proton is particularly problematic because it acts as a "coupling bridge," splitting the signals of both H-4 and the H-6 methylene protons into high-order multiplets.

The Solution: D-Fructose-5- Mechanism

Replacing the proton at Carbon-5 with Deuterium (


H) introduces a "spectral silence" at that position due to the distinct Larmor frequency of deuterium.
Mechanism of Simplification

The simplification arises from the removal of Vicinal Scalar Coupling (


).
  • Standard Fructose (

    
    H at C5): 
    
    • H-4 Signal: Appears as a doublet of doublets (dd) or higher multiplet due to coupling with H-3 and H-5.

    • H-6a/b Signals: Appear as complex multiplets (often ddd) due to Geminal coupling (

      
      ) and Vicinal coupling to H-5 (
      
      
      
      ,
      
      
      ).
  • D-Fructose-5-

    
     (
    
    
    
    H at C5):
    • H-5 Signal: Disappears from the

      
      H spectrum.
      
    • H-4 Signal: Collapses to a simpler doublet (coupled only to H-3). The

      
       is removed.
      
    • H-6a/b Signals: Collapse to simple Geminal doublets (AB system). The

      
       is removed.
      

Note: While


 coupling exists, it is approximately 6.5x smaller than 

and often appears as slight line broadening rather than resolved splitting in standard resolution experiments.
Quantitative Comparison (Simulated for -pyranose)
ProtonStandard MultiplicitySimplified Multiplicity (5-

)
Reason for Change
H-3 Doublet (

)
Doublet (

)
H-3 couples primarily to H-4; H-5 is too distant (

is negligible).
H-4

(

Hz,

Hz)
Doublet (

)
Loss of

coupling.
H-5 Multiplet (

)
Silent Replaced by Deuterium.
H-6a

(

Hz,

Hz)
Doublet (

)
Loss of

coupling.
H-6b

(

Hz,

Hz)
Doublet (

)
Loss of

coupling.

Visualization of Coupling Networks

FructoseCoupling cluster_0 Standard D-Fructose (1H) cluster_1 D-Fructose-5-d H3 H-3 H4 H-4 H3->H4 J(3,4) H5 H-5 H4->H5 J(4,5) H6a H-6a H5->H6a J(5,6a) H6b H-6b H5->H6b J(5,6b) H6a->H6b J(gem) D_H3 H-3 D_H4 H-4 D_H3->D_H4 J(3,4) D_D5 D-5 (Silent) D_H4->D_D5 Coupling Removed D_H6a H-6a D_D5->D_H6a Coupling Removed D_H6b H-6b D_D5->D_H6b Coupling Removed D_H6a->D_H6b J(gem)

Caption: Comparison of scalar coupling networks. In the 5-d analog, the central H-5 node is silenced, decoupling the H-4 and H-6 systems.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

Objective: To prepare a sample that minimizes solvent suppression artifacts and ensures tautomeric equilibrium.

  • Reagents:

    • D-Fructose-5-

      
       (Source: Omicron Biochemicals, CIL, or enzymatic synthesis via Glucose Isomerase in 
      
      
      
      ).
    • Solvent:

      
       (99.96% D) for backbone assignment; DMSO-
      
      
      
      if hydroxyl proton observation is required.
    • Internal Standard: TSP (Trimethylsilylpropanoic acid) or DSS.[2] Avoid TMS in aqueous solutions.

  • Procedure:

    • Weigh 5–10 mg of D-Fructose-5-

      
       into a clean vial.
      
    • Add 600 µL of

      
      .
      
    • Crucial Step (Equilibration): Allow the solution to sit at room temperature for 2–4 hours before acquisition. Fructose mutarotation is slow; acquiring immediately will show a biased ratio of the solid-state form (usually

      
      -pyranose).
      
    • Transfer to a 5mm high-precision NMR tube.

Protocol B: Acquisition Parameters (600 MHz+)

Objective: To acquire quantitative 1D spectra with resolved multiplets.

  • Pulse Sequence: zg30 (Standard 30° pulse) or noesypr1d (1D NOESY with presaturation) if residual HDO suppression is needed.

  • Temperature: 298 K (25°C). Note: Fructose tautomer ratios are highly temperature-dependent. Maintain strict control.

  • Relaxation Delay (D1):

    
     seconds. (Anomeric protons have long T1s; ensure full relaxation for integration).
    
  • Scans (NS): 16–64 (Sufficient for >5 mg sample).

  • Acquisition Time (AQ):

    
     seconds (High digital resolution is required to resolve the small 
    
    
    
    couplings).
  • Processing: Apply 0.3 Hz exponential line broadening (LB) or Gaussian multiplication (GM) for resolution enhancement.

Applications in Drug Development & Metabolism

A. Metabolic Flux Analysis (MFA)

D-Fructose-5-


 is a superior tracer for the Pentose Phosphate Pathway (PPP) vs. Glycolysis split.
  • Glycolysis: Fructose-1,6-bisphosphate is cleaved by Aldolase. C-4, C-5, C-6 become Glyceraldehyde-3-Phosphate (GAP). The deuterium at C-5 is retained in GAP and eventually transferred to Lactate (C-2 position) .

  • Observation: In in vivo or cell-extract NMR, the appearance of a simplified Lactate signal (or lack of H-2 signal in lactate) confirms flux through specific glycolytic branches.

B. Protein-Carbohydrate Interactions (STD-NMR)

When studying fructose binding to transporters (e.g., GLUT5), the spectral overlap of standard fructose makes Saturation Transfer Difference (STD) NMR difficult to interpret.

  • Advantage: Using D-Fructose-5-

    
     cleans up the aliphatic region, allowing unambiguous assignment of H-4 and H-6 NOE signals, determining exactly which face of the furanose/pyranose ring interacts with the protein receptor.
    

References

  • Barclay, T., et al. (2012). Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy.[3] Carbohydrate Research.[4][5] Link

  • Consonni, R., & Cagliani, L. R. (2008). Nuclear Magnetic Resonance applied to carbohydrates analysis.[1] In Encyclopedia of Analytical Chemistry. Link

  • Amarasekara, A. S., et al. (2008). Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: an NMR study.[4] Carbohydrate Research.[4][5] Link

  • Lu, M., et al. (2017). Metabolic Tracing of Glucose and Fructose in Liver Tumors. (Contextual reference for deuterated flux analysis). Link

Sources

Application Note: Elucidating Enzyme Mechanisms with D-Fructose-5-d and Kinetic Isotope Effect Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

The kinetic isotope effect (KIE) is a powerful tool for probing the transition states and rate-limiting steps of enzyme-catalyzed reactions.[1][2] By substituting an atom with one of its heavier isotopes, subtle changes in reaction rates can be measured, providing profound insights into the chemical mechanism.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of D-Fructose deuterated at the C5 position (D-Fructose-5-d) in KIE enzymatic assays. We delve into the theoretical underpinnings of KIE, explain the rationale behind site-specific isotopic labeling, and provide a comprehensive, field-proven protocol for measuring KIEs using modern mass spectrometry techniques.

The Principle and Power of the Kinetic Isotope Effect (KIE)

At its core, the KIE is the change in the rate of a chemical reaction upon isotopic substitution.[3] This phenomenon arises from the quantum mechanical principle that heavier isotopes form stronger bonds and have lower zero-point vibrational energies than their lighter counterparts.[3][4] Consequently, more energy is required to break a bond to a heavier isotope (e.g., Carbon-Deuterium) compared to a lighter one (e.g., Carbon-Hydrogen), leading to a slower reaction rate.[4][5]

The magnitude of the KIE is expressed as the ratio of the rate constants for the light and heavy isotopes (k_light / k_heavy).

  • Primary KIEs: Occur when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.[2][3] For C-H bond cleavage, a primary deuterium KIE (kH/kD) is typically in the range of 2-8.[3][4]

  • Secondary KIEs: Involve isotopic substitution at a position not directly involved in bond-breaking, resulting in smaller effects (typically 1.01–1.25).[3]

By measuring the KIE, researchers can definitively identify C-H bond cleavage as a rate-limiting step, gain information about the geometry of the transition state, and elucidate complex enzyme mechanisms.[6][7]

Caption: The lower zero-point energy (ZPE) of a C-D bond results in a higher activation energy (ΔG‡) for its cleavage.

Application Spotlight: D-Fructose-5-d in Studying Fructose Dehydrogenase

D-Fructose is a key substrate in numerous metabolic pathways and is utilized by a wide range of enzymes, including kinases, isomerases, and dehydrogenases.[8] Site-specific labeling of fructose is crucial for isolating the kinetic effects at a particular atomic position.

D-Fructose-5-d is an ideal probe for enzymes that catalyze oxidation at the C5 position. A prime example is Fructose 5-dehydrogenase (EC 1.1.99.11) , which catalyzes the oxidation of D-fructose to 5-dehydro-D-fructose.[9] The mechanism of this reaction involves the direct removal of a hydrogen atom from the C5 position.

By using D-Fructose-5-d, we can directly measure the primary KIE for this C-H bond-breaking step. A significant KIE (>>1) would provide strong evidence that this step is rate-limiting or partially rate-limiting in the overall catalytic cycle.

Fructose_Dehydrogenase Fructose D-Fructose-5-d (Substrate) BondBreak C5-D Bond Cleavage (Rate-Limiting Step) Fructose->BondBreak Binds Enzyme Fructose 5-Dehydrogenase Enzyme->BondBreak Acceptor Acceptor (e.g., DCIP) Acceptor->Enzyme Product 5-Dehydro-D-fructose (Product) Reduced_Acceptor Reduced Acceptor BondBreak->Product Releases BondBreak->Reduced_Acceptor

Caption: Reaction catalyzed by Fructose 5-dehydrogenase, highlighting the C5-D bond cleavage step.

Protocol: Competitive KIE Assay via Mass Spectrometry

The internal competition method is the most precise technique for determining small KIEs on the V/K parameter.[1][2] This protocol involves initiating a reaction with a mixture of unlabeled (light) and labeled (heavy) substrates and measuring the change in their isotopic ratio over time.

Rationale and Self-Validation

This protocol is designed to be self-validating. By measuring the isotope ratio at multiple time points (fractional conversions), a robust dataset is generated. The consistency of the calculated KIE across different fractions of the reaction confirms the validity of the measurement. An internal standard is introduced during the quenching step to normalize for variations in sample handling and instrument response, ensuring quantitative accuracy.[10][11]

Materials & Reagents
  • Substrates:

    • D-Fructose (High Purity)

    • D-Fructose-5-d (or other desired labeled fructose)

  • Enzyme: Purified enzyme of interest (e.g., Fructose 5-dehydrogenase)

  • Internal Standard (IS): A structurally similar molecule with a distinct mass, or a fully labeled version of the substrate (e.g., D-Fructose-U-¹³C₆[12]).

  • Reaction Buffer: Buffer system optimal for enzyme activity and compatible with mass spectrometry (e.g., Ammonium Acetate or Ammonium Bicarbonate).

  • Quenching Solution: Solution to rapidly stop the reaction (e.g., 10% Trichloroacetic Acid (TCA) or 2% Formic Acid) containing a known concentration of the Internal Standard.

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF MS system.[11]

    • Thermostated incubator/water bath.

    • Precision pipettes.

Experimental Workflow

KIE_Workflow prep 1. Prepare Reaction Mix (Buffer, D-Fructose, D-Fructose-5-d) t0 2. Time Zero (t=0) Sample Remove aliquot, quench immediately prep->t0 initiate 3. Initiate Reaction Add Enzyme t0->initiate incubate 4. Incubate at Optimal Temp. Take aliquots at multiple time points (t1, t2, t3...tn) initiate->incubate quench 5. Quench Aliquots Add to Quenching Solution + Internal Standard incubate->quench analyze 6. LC-MS Analysis Measure isotope ratios (R) and fractional conversion (F) quench->analyze calculate 7. Calculate KIE Fit data to the KIE equation analyze->calculate

Caption: High-level workflow for the competitive KIE experimental protocol.

Step-by-Step Methodology

1. Preparation of Substrate Stock:

  • Prepare a high-concentration stock solution of D-Fructose.

  • Prepare a high-concentration stock solution of D-Fructose-5-d.

  • Combine the stocks to create a master mix. A common starting ratio is 1:1, but this can be optimized. The goal is to have comparable ion intensities for both isotopologues in the mass spectrometer.[13]

  • Crucial Step: Take an aliquot of this master mix, dilute it identically to the t=0 sample (see step 3), and analyze it by MS to determine the precise initial isotope ratio (R₀). Repeat this measurement multiple times to get a robust average and standard deviation.

2. Reaction Setup:

  • In a microcentrifuge tube, prepare the final reaction mixture by combining the reaction buffer and the substrate master mix. Do not add the enzyme yet.

  • Equilibrate the tube to the desired reaction temperature (e.g., 37°C).

3. Reaction Initiation and Sampling:

  • Time Zero (t=0): Remove an aliquot (e.g., 20 µL) from the reaction tube and immediately add it to a separate tube containing the quenching solution + IS. This is your t=0 sample and is critical for determining R₀ and the starting concentration.

  • Initiate the reaction by adding a predetermined amount of enzyme to the main reaction tube. Mix gently and start the timer.

  • At various time points (e.g., 2, 5, 10, 20, 40 minutes), withdraw identical aliquots and quench them in separate tubes as done for the t=0 sample. The goal is to obtain samples covering a range of fractional conversion from ~10% to ~90%.[2]

4. Sample Preparation for MS Analysis:

  • Vortex the quenched samples.

  • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 min) to pellet the precipitated protein.

  • Carefully transfer the supernatant to LC-MS vials for analysis.

5. Mass Spectrometry Analysis:

  • Develop an LC-MS method capable of separating fructose from other reaction components.

  • Set up the mass spectrometer to monitor the mass-to-charge ratios (m/z) for the unlabeled fructose, the deuterated fructose, and the internal standard. Use selected ion monitoring (SIM) for maximum sensitivity.

  • Inject and analyze each time point, including the t=0 sample.

Data Analysis and Interpretation

Calculating the Kinetic Isotope Effect

For a competitive experiment, the V/K isotope effect is calculated using the following equation[10]:

KIE = log(1 - F) / log(1 - F * (RF / R0))

Where:

  • F: The fractional conversion of the substrate at a given time point. This is calculated by comparing the total substrate concentration at that time point to the initial concentration (t=0), often normalized using the internal standard.

  • RF: The isotope ratio (Heavy/Light) of the remaining substrate at fractional conversion F.

  • R0: The initial isotope ratio of the substrate at t=0.

Data Presentation

Organize your raw data from the mass spectrometer into a table to facilitate calculation.

Time Point[Light Substrate] Peak Area[Heavy Substrate] Peak Area[IS] Peak AreaR (Heavy/Light)F (Fractional Conversion)
t=01,520,4001,495,100998,5000.983 (R₀) 0.00
t=2 min1,215,8001,230,5001,001,2001.0120.20
t=5 min835,600899,400995,6001.0760.45
t=10 min450,100522,1001,005,1001.1600.70
t=20 min148,800201,200997,8001.3520.90

Note: This is example data for illustrative purposes.

Interpreting the Results
  • KIE ≈ 1: A value close to unity implies that the C-H bond cleavage at the C5 position is not the rate-determining step of the reaction. The rate may be limited by another chemical step, substrate binding, or product release.[4]

  • KIE > 2: A significant primary KIE indicates that C-H bond breaking is a major component of the rate-limiting step.[4] This is strong evidence that the catalytic chemistry is the "slow" part of the reaction cycle.

  • Inverse KIE (<1): While less common for C-H cleavage, an inverse KIE can occur and often points to changes in hybridization or steric effects at the transition state.

References

  • Use of Isotopes in Enzyme Kinetic Mechanism Analysis. vertexaisearch.cloud.google.com.
  • Kinetic isotope effect - Grokipedia. vertexaisearch.cloud.google.com.
  • Computation of kinetic isotope effects for enzymatic reactions - PMC - NIH. vertexaisearch.cloud.google.com.
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. vertexaisearch.cloud.google.com.
  • Kinetic isotope effects and how to describe them | Structural Dynamics - AIP Publishing. vertexaisearch.cloud.google.com.
  • Kinetic Isotope Effect: Principles and its use in mechanism investigation - EPFL. vertexaisearch.cloud.google.com.
  • Enzyme Kinetics: Factors & Inhibitor Effects - Da-Ta Biotech. vertexaisearch.cloud.google.com.
  • Enzymes & the Information that can be obtained from the study of enzyme kinetics. vertexaisearch.cloud.google.com.
  • 5.4: Enzyme Kinetics - Biology LibreTexts. vertexaisearch.cloud.google.com.
  • D-FRUCTOSE and D-GLUCOSE - Megazyme. vertexaisearch.cloud.google.com.
  • D-Fructose: Structure, Production, and Applications in Science and Industry. vertexaisearch.cloud.google.com.
  • Analysis and interpretation of enzyme kinetic data - ResearchG
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. vertexaisearch.cloud.google.com.
  • Chemical and enzymatic synthesis of fructose analogues as probes for import studies by the hexose transporter in parasites - PubMed. vertexaisearch.cloud.google.com.
  • Fructose 5-dehydrogenase - Wikipedia. vertexaisearch.cloud.google.com.
  • Scheme of the enzyme assay for the determination of the kinetic isotope...
  • Measurement of Kinetic Isotope Effects in an Enzyme-Catalyzed Reaction by Continuous-Flow Mass Spectrometry - PMC. vertexaisearch.cloud.google.com.
  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry | ChemRxiv. vertexaisearch.cloud.google.com.
  • Direct Competitive Kinetic Isotope Effect Measurement Using Quantitative Whole Molecule MALDI-TOF Mass Spectrometry - ResearchG
  • Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study. vertexaisearch.cloud.google.com.
  • Standards for the reporting of kinetic isotope effects in enzymology - ResearchG
  • 5-Keto-D-fructose. 8. Synthesis of 5-keto-D-fructose 1,6-bisphosphate and some of its properties - PubMed. vertexaisearch.cloud.google.com.
  • Kinetic isotope effects in enzymology - PubMed. vertexaisearch.cloud.google.com.
  • D-Fructose (U-¹³C₆, 99%) - Cambridge Isotope Laboratories. vertexaisearch.cloud.google.com.

Sources

Troubleshooting & Optimization

Technical Support Center: LC-MS Profiling of Deuterated Fructose Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge

Analyzing deuterated fructose isomers (e.g., [1-²H]-Fructose vs. [6,6-²H₂]-Fructose) presents a dual challenge. First, you must chromatographically resolve fructose from its structural isomer, glucose, to prevent isobaric interference. Second, because deuterium substitution exerts a negligible isotope effect on retention time, LC alone cannot distinguish positional isotopomers (e.g., Fructose-1-d vs. Fructose-6-d).

This guide provides a self-validating workflow to solve these issues using Hydrophilic Interaction Liquid Chromatography (HILIC) for separation and Negative-Mode MS/MS for structural elucidation.

Module 1: Chromatographic Optimization (HILIC)

Standard Reversed-Phase (C18) chromatography fails to retain polar sugars. HILIC is the required standard. However, reducing sugars like fructose exist as dynamic equilibrium mixtures of anomers (


 and 

), which can cause peak splitting or tailing.
Core Protocol: The "High-pH" Amide HILIC System

We recommend a polymeric amide or polyamine column under alkaline conditions.[1] High pH accelerates mutarotation (anomer interconversion), collapsing split peaks into a single, sharp band.[2]

Recommended Column Chemistry:

  • Primary: Polymeric Amide / Polyamine (e.g., Shodex HILICpak VG-50 2D or equivalent).[3]

  • Alternative: Ethylene Bridged Hybrid (BEH) Amide (e.g., Waters BEH Amide).

Mobile Phase Configuration:

  • Phase A: 90% Acetonitrile / 10% Water + 0.1% Ammonium Hydroxide (

    
    ).
    
  • Phase B: 50% Acetonitrile / 50% Water + 0.1% Ammonium Hydroxide (

    
    ).
    
  • pH Target: 9.0 – 10.0 (Critical for anomer collapse and negative mode sensitivity).

Table 1: Gradient Parameters for Hexose Separation
Time (min)% Phase BFlow Rate (mL/min)CurveEvent
0.000.3InitialEquilibration
2.000.3LinearHold
12.0600.3LinearElution of Hexoses
14.01000.3StepColumn Wash
17.01000.3HoldWash
17.100.4StepRe-equilibration (High Flow)
25.000.3LinearReady for Injection

Expert Insight: HILIC columns require extensive equilibration. The "High Flow" step at 17.1 min helps re-establish the water layer on the stationary phase faster than standard flow rates.

Visualizing the Decision Logic

The following diagram illustrates the decision process for selecting the correct column and ionization mode based on your specific isomer challenges.

ColumnSelection Start START: Analyte Challenge IsomerType Isomer Type? Start->IsomerType GluFru Glucose vs. Fructose (Structural Isomers) IsomerType->GluFru Separation Needed Positional Fructose-1-d vs. Fructose-6-d (Positional Isotopomers) IsomerType->Positional Differentiation Needed HILIC_Amide HILIC (Amide/Polyamine) pH > 9.0 GluFru->HILIC_Amide Standard Choice PGC Porous Graphitic Carbon (Hypercarb) GluFru->PGC If HILIC Fails (Complex Matrix) MS_Frag LC Separation Impossible Must use MS/MS Fragmentation Positional->MS_Frag

Figure 1: Decision tree for selecting chromatographic and detection strategies based on the specific type of isomerism encountered.

Module 2: Mass Spectrometry & Isotopomer Differentiation

While LC separates Glucose from Fructose, it cannot separate Fructose-1-d from Fructose-6-d. You must use MS/MS fragmentation to localize the deuterium.

Detection Strategy: Negative Mode ESI

Sugars ionize poorly in positive mode (often requiring sodium adducts


, which do not fragment well). Negative mode ESI using the deprotonated ion 

or chloride adduct

is superior.
  • Ionization: ESI Negative

  • Target Ion:

    
     179.05 (Fructose-d0), 
    
    
    
    180.06 (Fructose-d1)
  • Modifier: Trace Chloride (e.g., 10µM NaCl or

    
    ) can enhance sensitivity by forming 
    
    
    
    (
    
    
    215/216), which often yields structurally diagnostic fragments.
Differentiation Protocol: Retro-Aldol Cleavage

Fructose undergoes a characteristic retro-aldol cleavage at the C3-C4 bond during MS/MS fragmentation. This splits the 6-carbon molecule into two 3-carbon fragments.

  • C1-C3 Fragment: Glycerone (Dihydroxyacetone) moiety.

  • C4-C6 Fragment: Glyceraldehyde moiety.

The Logic of Differentiation:

  • Scenario A (Fructose-1-d): The deuterium is on Carbon 1. The C1-C3 fragment will shift mass by +1 Da. The C4-C6 fragment remains native.

  • Scenario B (Fructose-6-d): The deuterium is on Carbon 6. The C1-C3 fragment remains native. The C4-C6 fragment shifts mass by +1 Da.

Fragmentation Parent Parent Ion: Fructose-d1 [M-H]- m/z 180 Cleavage Retro-Aldol Cleavage (C3-C4 Bond) Parent->Cleavage Frag_Top Fragment C1-C3 (Contains C1) Cleavage->Frag_Top Frag_Bot Fragment C4-C6 (Contains C6) Cleavage->Frag_Bot Result_1 If 1-d: Mass Shift Here (+1) Frag_Top->Result_1 Result_6 If 6-d: Mass Shift Here (+1) Frag_Bot->Result_6

Figure 2: MS/MS fragmentation logic for distinguishing positional isotopomers of deuterated fructose.

Module 3: Troubleshooting & FAQs

Q1: Why do I see two peaks for Fructose even with an Amide column?

Diagnosis: Incomplete anomer collapse. Solution:

  • Check pH: Ensure your mobile phase is pH > 9.0. Silica columns dissolve at this pH; ensure you are using a Polymer-based or Hybrid (BEH) column.

  • Increase Temperature: Raise column oven to 50°C or 60°C. Thermal energy accelerates the

    
     mutarotation kinetics, merging the peaks.
    
Q2: My retention times are drifting significantly between runs.

Diagnosis: HILIC water-layer instability. Solution: HILIC relies on a stagnant water layer on the bead surface. If you do not equilibrate long enough, this layer varies.[4]

  • Protocol: Increase the re-equilibration time (Step 17.1 in Table 1) to at least 10 column volumes.

  • Injection Solvent: Ensure your sample is dissolved in high organic solvent (e.g., 80% Acetonitrile). Injecting 100% water disrupts the HILIC phase locally, causing peak distortion.

Q3: Sensitivity is low for the deuterated forms.

Diagnosis: Ion suppression or incorrect isotope correction. Solution:

  • Matrix Removal: Sugars are easily suppressed by salts. Use Strong Cation Exchange (SCX) SPE cartridges to remove salts before HILIC injection.

  • Natural Abundance: Remember that naturally occurring Carbon-13 creates a signal at

    
     (approx 6% of the parent). You must mathematically subtract the natural 
    
    
    
    contribution of non-deuterated fructose from your Fructose-d1 signal to get accurate quantitation.

References

  • Waters Corporation. "HILIC Separation of Carbohydrates using BEH Amide Particle Technology." Application Note.

  • Shodex / Resonac. "LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent." Technical Article.

  • Koley, S. et al. "An efficient LC-MS method for isomer separation and detection of sugars, phosphorylated sugars, and organic acids."[5] Journal of Experimental Botany, 2022.

  • Restek Corporation. "How to Avoid Common Problems with HILIC Methods." Technical Guide.

Sources

Troubleshooting low signal intensity in D-Fructose-5-d NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Topic: Troubleshooting Low Signal Intensity in D-Fructose-5-d Ticket ID: #FRU-D5-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Missing Signal" Paradox

Welcome to the technical guide for D-Fructose-5-d analysis. If you are experiencing low signal intensity, you are likely battling a convergence of three physical factors: tautomeric dilution , quadrupolar relaxation dynamics , and channel conflict (Lock vs. Observe).

When analyzing D-Fructose-5-d (Deuterated at Carbon-5), you are not analyzing a single static molecule. You are analyzing a shapeshifting equilibrium where your label is distributed across five distinct subspecies. This guide deconstructs these variables and provides self-validating protocols to recover your data.

Part 1: The Physics of Signal Loss (Root Cause Analysis)

Before adjusting parameters, you must understand where your signal is going.

The Tautomeric Dilution Factor

Unlike Glucose, which is ~99% pyranose in solution, D-Fructose is a "chameleon." In D₂O at 25°C, it exists as a mixture. If you have 10 mM of sample, you do not have 10 mM of signal for any single peak. You have ~7 mM of the main form and fractional amounts of others.

Impact: Your signal-to-noise ratio (S/N) is immediately cut by ~30-80% depending on which peak you track.

The Gyromagnetic Ratio ( ) Barrier

If you are directly observing Deuterium (


H-NMR):
  • The gyromagnetic ratio of

    
    H is 
    
    
    
    times lower than
    
    
    H.
  • Sensitivity Penalty: Sensitivity scales roughly with

    
    . This makes 
    
    
    
    H NMR approximately 100 times less sensitive than
    
    
    H NMR.
  • Result: A sample concentration that works for Proton NMR (e.g., 1 mM) will be invisible in Deuterium NMR.

The "Lock Channel" Conflict
  • Scenario: You dissolved D-Fructose-5-d in D₂O and are trying to run a

    
    H observe experiment.
    
  • The Problem: The spectrometer uses the Deuterium signal for the "Lock" (field stability). If you try to observe Deuterium while locking on Deuterium, the massive solvent signal (55 M) will obliterate your tiny solute signal (mM range), or the hardware will simply reject the conflict.

Part 2: Visualizing the Problem

Diagram 1: The Tautomeric Signal Drain

This diagram illustrates how your initial concentration is fragmented into multiple spectral reservoirs.

TautomerEquilibrium Start D-Fructose-5-d (Total Concentration) Keto Open Chain Keto (< 1%) Start->Keto Mutarotation B_Pyr β-Pyranose (~70%) (Major Signal) Keto->B_Pyr Slow Exchange B_Fur β-Furanose (~22%) Keto->B_Fur Fast Exchange A_Fur α-Furanose (~6%) Keto->A_Fur A_Pyr α-Pyranose (Trace) Keto->A_Pyr

Caption: D-Fructose mutarotation equilibrium in aqueous solution. Signal intensity is diluted across dominant β-pyranose and minor furanose forms, reducing peak height for any single resonance.

Part 3: Troubleshooting Scenarios (Q&A)

Select the scenario that matches your experiment.

Scenario A: "I am trying to see the Deuterium peak directly ( H NMR)."

Q1: Why is my baseline noisy and the signal missing?

  • Diagnosis: You are likely using D₂O as your solvent.

  • The Fix: You must use Protonated Water (H₂O) or an organic solvent (DMSO) if solubility permits.

    • Why? In D₂O, the solvent signal is

      
       stronger than your sample. The dynamic range of the receiver cannot handle it.
      
    • Protocol: Dissolve D-Fructose-5-d in H₂O (with 10% D₂O for Lock if necessary, see Q2).

Q2: If I use H₂O, how do I Lock?

  • Option 1 (The "Lock-Off" Method): Run the experiment unlocked.

    • Shim on the proton signal (H₂O) first.

    • Turn off the Lock.[1]

    • Acquire

      
      H spectra.[1][2][3] Modern magnets are stable enough for short runs (< 1 hour) without drift.
      
  • Option 2 (The "Fluorine" Method): Add a sealed capillary of C₆F₆ (hexafluorobenzene) and lock on

    
    F if your probe supports it.
    
  • Option 3 (The "Doping" Method): Add exactly 5% D₂O. The D₂O signal will be large, but manageable. Your Fructose-5-d peak (approx 3.8 - 4.0 ppm) will appear distinct from the water peak (4.7 ppm).

Q3: What acquisition parameters should I change?

  • Relaxation Delay (

    
    ):  Deuterium has a very short 
    
    
    
    (milliseconds) due to quadrupolar relaxation.
    • Action: Set

      
       to 0.1 - 0.5 seconds . You can scan very fast.
      
    • Benefit: You can accumulate 10,000 scans in the time it takes to do 100 scans for

      
      C.
      
Scenario B: "I am looking at Carbon ( C NMR) and the C5 peak is gone."

Q1: All other carbons are there, but C5 is missing or in the noise. Why?

  • Diagnosis: This is the C-D Coupling Effect .

    • A normal

      
      C peak is a singlet (due to proton decoupling).[4]
      
    • A

      
      C attached to Deuterium (
      
      
      
      C-
      
      
      H) splits into a 1:1:1 Triplet because Deuterium is a Spin-1 nucleus.[5]
    • Result: The peak height is cut by 3, AND the NOE (Nuclear Overhauser Effect) enhancement from the proton is lost.

  • The Fix:

    • Increase concentration to >50 mM.

    • Increase line broadening (LB) to 2-3 Hz to merge the triplet slightly.

    • Look for the Isotope Shift : The C5 signal will be shifted upfield (lower ppm) by ~0.3 - 0.5 ppm compared to the non-deuterated standard.

Scenario C: "I am looking at Proton ( H NMR) to confirm labeling."

Q1: I don't see a peak. Is that good?

  • Answer: Yes! If you have D-Fructose-5-d, the H5 proton is replaced by Deuterium.

  • Verification Protocol:

    • Acquire a standard D-Fructose spectrum in D₂O.

    • Identify the H5 resonances (See Table 1).

    • Acquire your D-Fructose-5-d spectrum.

    • Success Criteria: The H5 multiplets should be absent, and the coupling patterns of H4 and H6 should simplify (collapse) because they are no longer coupled to H5.

Part 4: Reference Data for Verification

Use this table to locate where your signals should be. Note that C5/H5 positions vary by tautomer.

Table 1: Chemical Shifts of D-Fructose Tautomers in D₂O (25°C) Note: Values are approximate relative to DSS (0 ppm).

TautomerAbundanceH5 Shift (

H)
C5 Shift (

C)
C5 Multiplicity (in 5-d)

-Pyranose
~70%3.90 ppm70.4 ppmTriplet (1:1:1)

-Furanose
~22%3.95 ppm81.6 ppmTriplet (1:1:1)

-Furanose
~6%3.90 ppm82.0 ppmTriplet (1:1:1)

Part 5: Troubleshooting Logic Tree

Follow this flow to resolve your intensity issues systematically.

TroubleshootingFlow Start Start: Low Signal Intensity CheckNucleus Which Nucleus? Start->CheckNucleus Deuterium 2H (Deuterium) Observe CheckNucleus->Deuterium Carbon 13C Observe CheckNucleus->Carbon CheckSolvent Is Solvent D2O? Deuterium->CheckSolvent SolventYes CRITICAL ERROR: Solvent masks signal CheckSolvent->SolventYes Yes SolventNo Solvent is H2O CheckSolvent->SolventNo No CheckPulse Check Pulse Delay (D1) SolventNo->CheckPulse Action2H Action: 1. Use H2O 2. Run Unlocked 3. D1 = 0.2s 4. Scans > 1000 CheckPulse->Action2H CheckSplitting Looking for Singlet? Carbon->CheckSplitting SplittingYes Error: C-D is a Triplet CheckSplitting->SplittingYes Yes Action13C Action: 1. Look for 1:1:1 Triplet 2. Look Upfield (-0.4 ppm) 3. Increase Conc. SplittingYes->Action13C

Caption: Diagnostic workflow for isolating the cause of low signal in deuterated fructose samples.

References

  • Barclay, T., et al. (2012).[6] "Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy." Carbohydrate Research.

    • Relevance: Establishes the exact tautomeric distribution (Pyranose/Furanose ratios)
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Relevance: Authoritative source on Quadrupolar Relaxation ( ) of Deuterium and sensitivity scaling vs. Proton NMR.
  • Wong, A. (2021). "Acquiring 2H NMR Spectra: Technical Guide." Dalhousie University NMR Facility.

    • Relevance: Provides the specific "Lock-Off" and shimming protocols required for observing Deuterium in aqueous solvents.
  • Anet, F. A. L., & O'Leary, D. J. (1992). "Deuterium NMR Isotope Effects." Concepts in Magnetic Resonance.

Sources

Technical Support Center: Minimizing Solvent Isotope Effects in D-Fructose-5-d Assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SIE-FRU-005 Status: Open Assigned Specialist: Senior Application Scientist, Isotope Kinetics Division Subject: Deconvoluting Solvent Isotope Effects (SIE) from Substrate Kinetic Isotope Effects (KIE) in Fructose-5-d analogs.

Executive Summary

When assaying D-Fructose-5-d , researchers often encounter a "rate-crushing" phenomenon when moving from H₂O to D₂O buffers. While the goal is to measure the Secondary Kinetic Isotope Effect (KIE) at the C5 position (probing ring processing or isomerization), the Solvent Isotope Effect (SIE) of D₂O often masks the subtle substrate effect.

This guide provides a rigorous troubleshooting framework to uncouple these two forces. It addresses the three primary sources of experimental artifact: pD Miscalibration , Viscosity-Limited Diffusion , and Tautomeric Starvation (Mutarotation Lag) .

Module 1: The "pD Trap" (Buffer Ionization Correction)

The Issue: A pH meter calibrated in H₂O will report an incorrect value in D₂O. If you prepare a pH 7.5 buffer in D₂O using a standard glass electrode without correction, the actual pD is ~7.9. This shift can push an enzyme off its catalytic optimum, appearing as a kinetic isotope effect.

Corrective Protocol: The Glasoe-Long Correction

Do not use "pH paper" or assume the meter is agnostic. The glass electrode responds to activity, but the potential generated by D+ differs from H+.

The Formula:


[1]

Step-by-Step Adjustment:

  • Calibration: Calibrate the pH meter using standard aqueous (H₂O) buffers (pH 4.0, 7.0, 10.0).

  • Measurement: Insert the electrode into your D₂O solution.

  • Targeting: If your assay requires pD 7.5:

    • You must titrate the D₂O solution until the meter reads 7.1 .

    • 
      .
      

Senior Scientist Note: Buffer pKa values also shift in D₂O. Phosphate pKa2 rises from 7.2 to ~7.7 in D₂O. Ensure your buffering capacity is maintained at the new pD.

Module 2: The "Viscosity Trap" (Diffusion Control)

The Issue: D₂O is approximately 24-25% more viscous than H₂O at 25°C. If your enzyme operates near the diffusion limit (


), the rate reduction in D₂O may be purely physical (slower diffusion), not chemical.
Corrective Protocol: The Viscometric Match

You must create an H₂O control that mimics the viscosity of D₂O to rule out diffusion artifacts.

Viscosity Data Table (at 25°C):

Solvent SystemViscosity (

, cP)
Relative Viscosity (

)
Action Required
Pure H₂O 0.8901.00Standard Control
Pure D₂O 1.1001.24Experimental Condition
H₂O + Glycerol 1.1001.24The "Visc-Match" Control

Workflow:

  • Add ~9-10% (w/v) Glycerol or Sucrose to your H₂O buffer.

  • Measure the rate in this "thickened" H₂O buffer.

  • Analysis:

    • If Rate(Visc-Match) ≈ Rate(H₂O): Viscosity is not the cause. The SIE is chemical.[2][3][4]

    • If Rate(Visc-Match) ≈ Rate(D₂O): The SIE is diffusional . You cannot measure chemical KIE easily in this system.

Module 3: The "Mutarotation Trap" (Fructose Specific)

The Issue: This is the most critical failure point for D-Fructose-5-d assays. Crystalline fructose is predominantly


-D-fructopyranose . However, many enzymes (e.g., Fructokinase, Ketohexokinase) specifically bind the 

-D-fructofuranose
form. In water, the pyranose

furanose conversion (mutarotation) is fast. In D₂O, this spontaneous ring-opening/closing is significantly slower due to the heavier solvent participating in the proton transfers required for ring opening.

The Artifact: You think you are measuring the enzyme's


, but you are actually measuring the rate of spontaneous mutarotation of the substrate in the cuvette.
Visualization: The Mutarotation Bottleneck

Fructose_Mutarotation cluster_SIE Solvent Isotope Effect Zone Crystal Substrate Added (Crystalline β-D-Fructopyranose) Pyranose Pyranose Form (Solution) Crystal->Pyranose Dissolution OpenChain Open Chain Intermediate Pyranose->OpenChain Ring Opening (Slow in D2O) Furanose Furanose Form (Active Substrate) OpenChain->Furanose Ring Closing EnzymeComplex Enzyme-Substrate Complex Furanose->EnzymeComplex Binding (Ketohexokinase) Product Product (Fructose-1-P) EnzymeComplex->Product Catalysis (kcat)

Caption: Figure 1. The Mutarotation Trap. In D₂O, the conversion from the inactive Pyranose form to the active Furanose form is retarded. If this step is slower than


, the assay measures solvent kinetics, not enzyme kinetics.
Corrective Protocol: Pre-Equilibration
  • Do not add solid D-Fructose-5-d directly to the assay cuvette.

  • Dissolve D-Fructose-5-d in the D₂O buffer at least 2–3 hours prior to the assay (or overnight at 4°C).

  • This allows the tautomeric equilibrium (approx. 70% pyranose / 22% furanose) to establish before the enzyme is introduced.

  • Verification: Use NMR to confirm the tautomeric ratio if possible, or run a time-course where you inject fresh vs. aged substrate.

Module 4: Proton Inventory (Deconvolution)

If you have corrected for pD, viscosity, and mutarotation, and still observe a rate change, you must determine if it is a Solvent effect or the Substrate (C5-deuterium) effect.

The Experiment: Measure rates in mixtures of H₂O and D₂O (mole fractions: 0, 0.25, 0.5, 0.75, 1.0).

Plotting Data (Gross-Butler Equation): Plot


 vs. the mole fraction of D₂O (

).
  • Linear Plot: Indicates a single proton is involved in the rate-limiting step (often the chemical step).

  • Bowl-Shaped (Curved Down): Indicates multiple protons or a medium effect (viscosity/conformational change).

Troubleshooting Logic Tree (FAQ)

Troubleshooting_Tree Start Problem: Low Activity with D-Fructose-5-d in D2O CheckPD Did you apply pD = pH + 0.4? Start->CheckPD CheckViscosity Did you run a Viscosity Control? CheckEquil Was substrate pre-equilibrated? CheckViscosity->CheckEquil Yes (No effect) ResultVisc Rate matches D2O? It's a diffusion issue. CheckViscosity->ResultVisc Yes (Rate Drops) CheckPD->CheckViscosity Yes ResultPD pD was wrong. Enzyme is off-peak. CheckPD->ResultPD No ResultEquil Rate increases with time? Mutarotation Lag. CheckEquil->ResultEquil No ResultReal Valid SIE/KIE detected. Proceed to Proton Inventory. CheckEquil->ResultReal Yes

Caption: Figure 2. Diagnostic logic flow for isolating the source of kinetic inhibition in deuterated solvent assays.

References

  • Glasoe, P. K., & Long, F. A. (1960).[5][6] Use of glass electrodes to measure acidities in deuterium oxide.[1][5][6][7] The Journal of Physical Chemistry, 64(1), 188–190.[5][6] Link

  • Schowen, K. B., & Schowen, R. L. (1982). Solvent isotope effects of enzyme systems. Methods in Enzymology, 87, 551–606. Link

  • Maples, V. F., & Ruddat, M. (1983). Kinetics of the mutarotation of D-glucose and D-fructose in water and deuterium oxide. Phytochemistry, 22(11), 2407-2412. Link

  • Quinn, D. M., & Sutton, L. D. (1991). Theoretical basis and mechanistic utility of solvent isotope effects. Enzyme Mechanism from Isotope Effects, 73-126. Link

Sources

Storage conditions to maintain D-Fructose-5-d isotopic integrity

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for D-Fructose-5-d. This guide is designed for researchers, scientists, and drug development professionals to ensure the chemical and isotopic integrity of this valuable compound throughout its storage and handling. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance to address potential issues you may encounter during your experiments.

The Critical Importance of Proper Storage for Isotopic Integrity

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid D-Fructose-5-d to ensure its long-term stability?

To maintain the long-term integrity of solid D-Fructose-5-d, it should be stored at -20°C in a tightly sealed container, protected from light and moisture.[6] For extended periods, storage at -80°C is also recommended.[6] The key is to minimize exposure to environmental factors that can initiate degradation or isotopic exchange.

  • Causality: Fructose is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9][10] This absorbed water can facilitate chemical reactions and potentially lead to H-D exchange. Low temperatures slow down the rates of all chemical reactions, including degradation pathways.

Q2: How does humidity affect the stability of D-Fructose-5-d?

Humidity is a significant threat to the stability of D-Fructose-5-d. As a highly hygroscopic sugar, it can absorb ambient moisture, which can lead to several issues:[7][8][9][10]

  • Physical Changes: The powder may cake or even deliquesce (dissolve in the absorbed water).[11]

  • Chemical Degradation: The presence of water can accelerate degradation reactions.

  • Isotopic Exchange: Water provides a source of protons that can exchange with the deuterium label, compromising the isotopic enrichment of your compound.[4][12]

Therefore, it is crucial to store D-Fructose-5-d in a desiccated environment. Using a desiccator or storing within a dry, inert atmosphere (like argon or nitrogen) is highly recommended.[12]

Q3: Can I store D-Fructose-5-d at room temperature?

While short-term storage at room temperature (15-25°C) in a dry place may be acceptable for brief periods, it is not recommended for long-term storage.[13]

  • Causality: Room temperature provides sufficient energy for the initiation of degradation pathways like the Maillard reaction, especially if any amine-containing impurities are present.[14][15][16][17] The rate of water absorption is also higher at room temperature.

Q4: What type of container is best for storing D-Fructose-5-d?

Use a tightly sealed, amber glass vial or a container made of a non-reactive material.

  • Causality: A tight seal is essential to prevent the ingress of moisture and oxygen. Amber glass protects the compound from light, which can provide the energy to initiate photochemical degradation reactions.

Q5: Is D-Fructose-5-d susceptible to degradation? What are the primary degradation pathways?

Yes, like its unlabeled counterpart, D-Fructose-5-d is susceptible to degradation. The primary pathways include:

  • Maillard Reaction: This is a non-enzymatic browning reaction that occurs between a reducing sugar (like fructose) and an amino acid or protein.[14][15][16][17] It is accelerated by heat and can lead to a complex mixture of products, causing discoloration (browning) and a loss of the desired compound.[14][17] Fructose is actually more reactive in the Maillard reaction than glucose.[7]

  • Caramelization: At high temperatures, fructose can caramelize, another form of non-enzymatic browning that does not require amino acids.

  • Acid and Base-Catalyzed Degradation: Fructose is unstable in both acidic and alkaline conditions, which can lead to the formation of various degradation products, including 5-hydroxymethylfurfural (HMF).[18][19][20][21]

Q6: How stable is the deuterium label at the C-5 position? Is it prone to exchange?

The deuterium at the C-5 position is on a carbon atom and is generally more stable than deuterium attached to heteroatoms like oxygen or nitrogen.[4] However, H-D exchange can still occur under certain conditions.

  • Causality: The open-chain form of fructose has a ketone group at the C-2 position.[7] While the deuterium is not directly adjacent to this carbonyl group, the molecule's flexibility and potential for enolization under acidic or basic conditions could facilitate exchange over time, especially in the presence of a proton source like water. It is crucial to avoid acidic or basic conditions to minimize this risk.[4]

Q7: What is the recommended procedure for preparing solutions of D-Fructose-5-d?

When preparing solutions:

  • Allow the container of solid D-Fructose-5-d to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Use a high-purity, aprotic solvent if your experimental design allows. If an aqueous solution is necessary, use high-purity, deoxygenated water (e.g., by sparging with nitrogen or argon).

  • Prepare solutions fresh for each experiment whenever possible.

  • If short-term storage of a stock solution is necessary, store it at -20°C or -80°C in a tightly sealed container.[6] Be mindful of freeze-thaw cycles, which can introduce moisture and oxygen.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues related to the storage and handling of D-Fructose-5-d.

Visual Inspection
  • Problem: The white, crystalline powder appears discolored (yellow or brown).

    • Potential Cause: This is a strong indicator of degradation, likely through the Maillard reaction or other browning reactions.[22] This may have been caused by exposure to heat, light, or the presence of impurities.

    • Recommended Action: Do not use the compound if the integrity is critical for your experiment. Consider acquiring a new, pure batch. Review your storage conditions to ensure they align with the recommendations.

  • Problem: The powder is clumpy, caked, or appears wet.

    • Potential Cause: The compound has absorbed moisture due to improper sealing or storage in a humid environment.[11]

    • Recommended Action: While the compound might still be usable for some applications, the risk of degradation and isotopic exchange is significantly increased. For quantitative studies, it is advisable to use a fresh, dry sample. Ensure your storage containers are properly sealed and consider using a desiccator.

Analytical Troubleshooting

If you suspect degradation or a loss of isotopic integrity, the following analytical techniques can be employed for verification:

  • Mass Spectrometry (MS): This is the most direct method to assess isotopic enrichment.[][24][25]

    • Experimental Protocol:

      • Prepare a solution of your D-Fructose-5-d sample.

      • Analyze the sample using a high-resolution mass spectrometer.

      • Examine the mass spectrum for the molecular ion peak. The presence of a significant peak at M-1 (or lower masses corresponding to the loss of deuterium) compared to the expected M+H peak for the deuterated compound indicates a loss of isotopic enrichment.

      • For a more quantitative assessment, compare the isotopic distribution of your sample to that of a new, certified standard.[26]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide information about both the chemical structure and the location of the deuterium label.[]

    • Experimental Protocol:

      • Dissolve a sufficient amount of your D-Fructose-5-d sample in a suitable deuterated solvent (e.g., D₂O).

      • Acquire a ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the proton at the C-5 position is indicative of high deuteration at that site. The appearance of a signal in this region suggests back-exchange has occurred.

      • A ²H (Deuterium) NMR spectrum will show a signal for the deuterium at the C-5 position, confirming its presence.

Summary of Recommended Storage Conditions

ParameterRecommendationRationale
Temperature -20°C for long-term storage.[6] -80°C for extended periods.[6]Minimizes rates of chemical degradation and isotopic exchange.
Humidity Store in a dry, desiccated environment.Fructose is highly hygroscopic; moisture promotes degradation and H-D exchange.[7][8][9][10]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible.[12]Prevents oxidation and minimizes contact with atmospheric moisture.
Light Protect from light.[5]Light can provide the energy for photochemical degradation.
Container Tightly sealed amber glass vial.Prevents moisture and air ingress and protects from light.
Solutions Prepare fresh. If short-term storage is needed, store at -20°C or -80°C.[6]Minimizes degradation and exchange in solution.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow cluster_0 Observation cluster_1 Initial Assessment cluster_2 Potential Causes & Actions cluster_3 Advanced Verification cluster_4 Conclusion start Unexpected Experimental Results or Visual Anomaly visual_check Visual Inspection of Solid D-Fructose-5-d start->visual_check discolored Discolored (Yellow/Brown)? visual_check->discolored clumped Clumped/Caked? visual_check->clumped discolored->clumped No degradation High Probability of Chemical Degradation (Maillard Reaction) discolored->degradation Yes moisture Moisture Absorption clumped->moisture Yes analytical_verification Proceed to Analytical Verification clumped->analytical_verification No / Unsure discard Action: Discard and Use New Batch. Review Storage. degradation->discard review_storage Action: Review Sealing and Desiccation Procedures. moisture->review_storage ms_analysis Mass Spectrometry (MS) Analysis analytical_verification->ms_analysis nmr_analysis NMR Spectroscopy Analysis analytical_verification->nmr_analysis isotopic_loss Loss of Isotopic Enrichment Confirmed? ms_analysis->isotopic_loss structural_change Chemical Degradation Confirmed? nmr_analysis->structural_change end_discard Discard Sample isotopic_loss->end_discard Yes end_ok Sample Integrity Confirmed isotopic_loss->end_ok No structural_change->end_discard Yes structural_change->end_ok No

Caption: Troubleshooting workflow for D-Fructose-5-d storage issues.

References

  • Fructose - Wikipedia. [Link]

  • Characterization, Variables, and Antioxidant Activity of the Maillard Reaction in a Fructose–Histidine Model System - MDPI. [Link]

  • Pastry science #3 – The properties of sugar (Part II). [Link]

  • Maillard Reactions in Foods - Chemistry LibreTexts. [Link]

  • Why is fructose more hygroscopic than glucose? Also, why would the alpha and beta anomers of sugar differ in terms of water uptake? | ResearchGate. [Link]

  • Protein fructosylation: fructose and the Maillard reaction - PubMed. [Link]

  • What is the Maillard reaction? - BBC Science Focus Magazine. [Link]

  • Different degradation pathways for glucose and fructose in Rhodopseudomonas capsulata. [Link]

  • The Maillard Reaction of Fructose | Download Scientific Diagram - ResearchGate. [Link]

  • Fructose Metabolism from a Functional Perspective: Implications for Athletes. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight and oxidation lev - ACP. [Link]

  • Fructolysis - Wikipedia. [Link]

  • Fructose Metabolism (Fructolysis): Steps and Importance - Microbe Notes. [Link]

  • Base-catalyzed fructose degradation and its relation to nonenzymic browning. [Link]

  • Fructose Chemistry - Books.
  • Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed. [Link]

  • 29 Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism - MINAMS. [Link]

  • Stable isotope labeling of sugars simplified | C&EN Global Enterprise - ACS Publications. [Link]

  • Insights into the Interplay of Lewis and Brønsted Acid Catalysts in Glucose and Fructose Conversion to 5 - CDN. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS - Almac. [Link]

  • Continuous D-fructose dehydration to 5- hydroxymethylfurfural under mild conditions. [Link]

  • Analytical Methods for Non-Traditional Isotopes | Reviews in Mineralogy and Geochemistry | GeoScienceWorld. [Link]

  • Safety Data Sheet: D(-)-Fructose - Carl ROTH. [Link]

  • Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - MDPI. [Link]

  • Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - SciSpace. [Link]

  • Selective and Tunable Routes for Glucose to Fructose Conversion Using MgCl2 Catalysis and Comparison to Other Metal Ions - PMC. [Link]

  • How To Properly Store Your Radiolabeled Compounds - Moravek. [Link]

  • Stable Isotopic labeling of 1,2 13C2-Glucose and 1,6 13C2-Glucose for tracing CHO cell and mass spectrometry-based metabolomics - Food and Drug Administration. [Link]

  • Comprehensive stable-isotope tracing of glucose and amino acids identifies metabolic by-products and their sources in CHO cell culture | PNAS. [Link]

  • Conversion of d -Fructose to 5-(Hydroxymethyl)furfural: Evaluating Batch and Continuous Flow Conditions by Design of Experiments and In-Line FTIR Monitoring | Request PDF - ResearchGate. [Link]

  • L15 Deuterium Labeled Compounds in Drug Discovery Process Vijaykumar Hulikal - Heavy Water Board. [Link]

  • 5-Keto-D-Fructose, a Natural Diketone and Potential Sugar Substitute, Significantly Reduces the Viability of Prokaryotic and Eukaryotic Cells - Frontiers. [Link]

  • In Situ Kinetic Study on Hydrothermal Transformation of d-Glucose into 5-Hydroxymethylfurfural through d-Fructose with 13 C NMR - ACS Publications. [Link]

  • The deuteration of organic compounds as a tool to teach chemistry - revistas.unam.mx. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Comparing the Metabolic Flux Rates of Fructose vs. Glucose

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of the metabolic flux rates of D-Fructose and D-Glucose, grounded in experimental data and established scientific principles. It is designed for researchers, scientists, and drug development professionals seeking to understand the distinct metabolic fates of these two critical monosaccharides. We will explore the causal mechanisms behind their differential processing, detail a robust experimental workflow for their comparison using stable isotope tracers, and discuss the interpretation of the resulting flux data.

Introduction: Why Compare Fructose and Glucose Flux?

Glucose is the body's principal energy source, with its metabolic pathway being tightly regulated.[1][2] In contrast, fructose, increasingly prevalent in modern diets, is metabolized primarily in the liver through a distinct and less regulated pathway.[1][3] This fundamental difference has significant implications for metabolic health, with high fructose consumption linked to conditions like non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity.[1][4][5]

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of reactions within a metabolic network. By using stable isotope-labeled molecules (e.g., deuterated or ¹³C-labeled glucose and fructose) as tracers, we can follow the journey of individual atoms through various metabolic pathways.[6][7][8] This allows for a precise, quantitative comparison of how cells process these sugars, revealing the dynamic nature of cellular metabolism that endpoint metabolite measurements alone cannot capture.[8]

This guide will focus on the use of deuterated glucose (Glucose-d) and fructose (assumed to be Fructose-d, as the principles are the same for different isotopes) to compare their metabolic fates, particularly within central carbon metabolism.

Divergent Pathways: The Metabolic Entry Points of Glucose and Fructose

The distinct metabolic fates of glucose and fructose begin at their very first enzymatic steps.

  • Glucose Metabolism: Upon entering a cell, glucose is phosphorylated by hexokinase (or glucokinase in the liver) to form glucose-6-phosphate (G6P).[9][10] This traps glucose inside the cell and commits it to further metabolism.[11] A key regulatory point in glycolysis is the conversion of fructose-6-phosphate (F6P) to fructose-1,6-bisphosphate, a reaction catalyzed by phosphofructokinase-1 (PFK-1) .[9] This enzyme is subject to allosteric regulation, effectively controlling the rate of glycolysis based on the cell's energy status.

  • Fructose Metabolism: Fructose metabolism varies by tissue. In most tissues, hexokinase can phosphorylate fructose to F6P, directly entering the glycolytic pathway. However, the liver, the primary site of fructose metabolism, utilizes a different route.[1][2][3] Fructose is rapidly phosphorylated by fructokinase (or ketohexokinase) to fructose-1-phosphate (F1P).[1][12] Aldolase B then cleaves F1P into two three-carbon molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[9][12]

Crucially, this hepatic pathway bypasses the PFK-1 regulatory checkpoint .[4][13][14][15] This lack of regulation allows for a rapid and unrestricted influx of fructose-derived carbons into the triose-phosphate pool, significantly increasing the substrate availability for downstream pathways like glycolysis, gluconeogenesis, and de novo lipogenesis (fat synthesis).[3][13]


}

Figure 1. Distinct entry points of glucose and hepatic fructose into central carbon metabolism.

Experimental Design for a Comparative Flux Study

A robust experimental design is critical for obtaining meaningful and reproducible metabolic flux data.

Objective

To quantify and compare the relative and absolute flux rates through key metabolic pathways (e.g., glycolysis, pentose phosphate pathway, TCA cycle, lipogenesis) originating from glucose versus fructose.

Choice of Isotopic Tracers

Stable isotopes like deuterium (²H) or carbon-13 (¹³C) are used to label the sugar molecules.[6][7] Deuterated tracers (e.g., [6,6-²H₂]glucose) are effective for tracing metabolism. When these molecules are metabolized, the deuterium atoms are incorporated into downstream metabolites, which can be detected by mass spectrometry. The choice of tracer and labeling position is crucial and depends on the specific pathways being interrogated.[7]

Model System

The choice of a cell or animal model is dependent on the research question.

  • Primary Hepatocytes or Liver Cell Lines (e.g., HepG2): Ideal for studying the specific liver-centric metabolism of fructose.

  • Adipocytes or Muscle Cells: Useful for investigating the peripheral metabolism of these sugars.

  • In Vivo Models (e.g., Rodents): Allow for the study of whole-body metabolism and inter-organ dynamics.[16]

Experimental Conditions
  • Culture Media: A defined medium is essential to control for other carbon sources.

  • Tracer Administration: Cells are cultured in media where the primary sugar (glucose or fructose) is replaced with its deuterated counterpart.

  • Steady-State Labeling: The experiment is typically run until the isotopic labeling of intracellular metabolites reaches a steady state, indicating that the metabolic network is in a stable condition.

  • Controls: Proper controls are essential, including cells grown in unlabeled media and media containing only one of the tracers.


}

Figure 2. High-level experimental workflow for comparative metabolic flux analysis.

Detailed Experimental Protocol

The following is a generalized protocol for a comparative metabolic flux analysis study using cultured cells and LC-MS/MS.

Phase 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells (e.g., HepG2) in standard growth media and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Media Exchange: Aspirate the standard media and wash the cells once with phosphate-buffered saline (PBS).

  • Tracer Introduction: Add pre-warmed experimental media. For the "Glucose" arm, use media containing Glucose-d as the primary carbohydrate. For the "Fructose" arm, use media containing Fructose-d.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) to allow the metabolic network to reach an isotopic steady state.

Phase 2: Metabolite Extraction
  • Quenching: Rapidly aspirate the media and immediately add ice-cold 80% methanol to quench all enzymatic activity. This step is critical to prevent metabolic changes during sample collection.

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell slurry to a microcentrifuge tube.

  • Extraction: Add a chloroform/water mixture to the methanol slurry to create a biphasic separation. Vortex vigorously and centrifuge at a high speed.

  • Fraction Collection: The upper aqueous phase contains the polar metabolites (including glycolytic and TCA cycle intermediates) and is carefully collected for LC-MS/MS analysis.

Phase 3: LC-MS/MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice for this type of analysis due to its high sensitivity and ability to separate complex mixtures of metabolites.[17][18]

  • Chromatography: The extracted polar metabolites are separated using a liquid chromatography column (e.g., a HILIC column).

  • Mass Spectrometry: The separated metabolites are ionized and detected by a mass spectrometer. The instrument measures the mass-to-charge ratio of each metabolite, allowing for the differentiation between unlabeled and deuterated forms.

  • Data Acquisition: The mass spectrometer collects data on the distribution of different mass isotopologues (molecules of the same metabolite with different numbers of heavy isotopes) for each detected metabolite.

Phase 4: Data Analysis and Flux Calculation
  • Mass Isotopologue Distribution (MID) Analysis: The raw MS data is processed to determine the fractional abundance of each mass isotopologue for every metabolite of interest.

  • Metabolic Modeling: The MIDs are then fed into specialized software (e.g., INCA, Metran).[19] This software uses a metabolic network model and mathematical algorithms to calculate the flux rates through the various pathways that best explain the observed labeling patterns.[19]

Data Interpretation: A Comparative Analysis

The output of a metabolic flux analysis experiment provides a quantitative comparison of how glucose and fructose contribute to various metabolic pathways. Below is a table of hypothetical but representative data.

Metabolic FluxRelative Flux from Glucose-dRelative Flux from Fructose-dRationale for Difference
Glycolysis (Upper) 100~100Both enter upper glycolysis, though via different initial phosphorylation steps.
Glycolysis (Lower) 100>200 Fructose bypasses the PFK-1 regulatory step, leading to a much higher, unregulated flux into the lower part of glycolysis.[4][13]
Pentose Phosphate Pathway 100~80-90The PPP branches from G6P. Since hepatic fructose largely bypasses G6P formation, its direct contribution to the PPP is lower.
TCA Cycle Entry 100>200 The increased lower glycolytic flux from fructose provides more pyruvate, which is converted to acetyl-CoA and enters the TCA cycle.
De Novo Lipogenesis 100>300 The large influx of acetyl-CoA and glycerol-3-phosphate from unregulated fructose metabolism strongly drives the synthesis of new fatty acids.[1][3][5]

Key Insights from Flux Data:

  • Accelerated Glycolysis: The data clearly demonstrates that fructose flux through the lower part of glycolysis is significantly higher than that of glucose, a direct consequence of bypassing PFK-1.[13][15]

  • Enhanced Lipogenesis: A major fate of the excess carbon from fructose metabolism is its conversion into lipids.[3][5] The flux data provides a quantitative measure of this well-established phenomenon, linking high fructose intake to hepatic fat accumulation.[1]

  • Altered Energy Sensing: The metabolic processing of fructose in the liver is not tightly coupled to the cell's energy needs.[16] This can lead to a state of metabolic inefficiency where ATP is consumed to process fructose, while the resulting metabolites are shunted towards storage (fat) rather than immediate energy production.

Conclusion and Future Directions

Metabolic flux analysis using stable isotope tracers provides unparalleled insight into the dynamic and differential metabolism of fructose and glucose. The data generated from such studies clearly illustrates that hepatic fructose metabolism, by bypassing the key regulatory PFK-1 step, leads to a rapid and substantial influx of carbon into pathways of glycolysis and de novo lipogenesis. This unregulated flux provides a mechanistic basis for the adverse metabolic consequences associated with excessive fructose consumption.

Future research can leverage this experimental framework to investigate:

  • The impact of genetic variations (e.g., in fructokinase or aldolase B) on fructose flux rates.

  • How different disease states (e.g., cancer, diabetes) alter the relative utilization of fructose and glucose.

  • The efficacy of therapeutic interventions aimed at modulating fructose metabolism.

By providing a quantitative, dynamic view of cellular metabolism, MFA serves as an indispensable tool for researchers and drug developers working to unravel the complexities of metabolic diseases.

References

  • National Center for Biotechnology Information. (2022). Biochemistry, Fructose Metabolism - StatPearls. [Link]

  • Oreate AI. (2026). Fructose vs. Glucose: Understanding Their Unique Metabolic Paths. [Link]

  • ResearchGate. (n.d.). Metabolic pathways of fructose and glucose. [Link]

  • MDPI. (2020). Organismal Fructose Metabolism in Health and Non-Alcoholic Fatty Liver Disease. [Link]

  • American Society for Nutrition. (2015). Are All Sugars Created Equal? Let's Talk Fructose Metabolism. [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans – what isotopic tracer studies tell us. Nutrition & Metabolism, 9(1), 89. [Link]

  • Microbe Notes. (2023). Fructose Metabolism (Fructolysis): Steps and Importance. [Link]

  • Jambhulkar, R. (2026). Carbohydrate Metabolism Biochemistry MBBS 1st Year. [Link]

  • ResearchGate. (n.d.). Fructose treatment induces elevated metabolic cycling. [Link]

  • ResearchGate. (n.d.). Hepatic fructose metabolism provides substrate for multiple metabolic pathways. [Link]

  • van den Velden, J. L., et al. (2023). Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging. Magnetic Resonance in Medicine. [Link]

  • Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(1), 118-122. [Link]

  • LIRIAS. (n.d.). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. [Link]

  • Chegg.com. (2024). Solved In the liver, fructose can bypass phosphofructokinase. [Link]

  • Xiong, W., et al. (2020). Dynamic Flux Analysis: An Experimental Approach of Fluxomics. Methods in Molecular Biology, 2096, 179-196. [Link]

  • ResearchGate. (2012). Fructose metabolism in humans-what isotopic tracer studies tell us. Nutrition & Metabolism, 9(1), 89. [Link]

  • Pediaa.com. (2024). What is the Difference Between Glucose 6 Phosphate and Fructose 6 Phosphate. [Link]

  • MDPI. (2017). Insights into the Hexose Liver Metabolism—Glucose versus Fructose. [Link]

  • Reactome. (n.d.). fructose 6-phosphate <=> glucose 6-phosphate. [Link]

  • Oreate AI. (2026). Glucose vs. Fructose: Understanding Their Unique Metabolic Paths. [Link]

  • DifferenceBetween.net. (2022). What is the Difference Between Glucose 6 Phosphate and Fructose 6 Phosphate. [Link]

  • News-Medical.net. (2019). What's the Difference Between Fructose and Glucose?. [Link]

  • SCIEX. (n.d.). Metabolic Flux Analysis. [Link]

  • CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. [Link]

  • Microbiology with Prabhat Dhakal. (2025). Experimental Metabolic Flux Analysis (MFA). [Link]

  • Oxford Academic. (2010). Contribution of Fructose-6-Phosphate to Glucocorticoid Activation in the Endoplasmic Reticulum: Possible Implication in the Metabolic Syndrome. [Link]

  • Wikipedia. (n.d.). Fructose 6-phosphate. [Link]

Sources

Accuracy of D-Fructose-5-d in Quantifying Gluconeogenesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of D-Fructose-5-d ([5-²H]Fructose) as a metabolic tracer for quantifying gluconeogenesis (GNG), contrasting it with established gold standards like Deuterated Water (D₂O) and [U-¹³C]Glucose.

Executive Summary

D-Fructose-5-d is a specialized stable isotope tracer primarily used to probe specific enzymatic mechanisms within fructolysis and the triose phosphate pool. For the broad quantification of gluconeogenesis (GNG) , it is significantly less accurate and robust than the gold standard Deuterated Water (D₂O) method or Carbon-13 based flux analysis (MIDA).

The critical limitation of D-Fructose-5-d is the metabolic instability of the deuterium label at the C5 position . Upon cleavage by Aldolase B, the C5 label becomes the C2 proton of glyceraldehyde-3-phosphate (G3P). This specific proton is subject to rapid, variable exchange with body water during the Triose Phosphate Isomerase (TPI) reaction, leading to substantial underestimation of GNG flux if not explicitly modeled.

Mechanism of Action: The Metabolic Fate of the C5 Label

To understand the accuracy limitations, one must trace the atomic fate of the deuterium label through hepatic metabolism.

Pathway Analysis
  • Entry: D-Fructose-5-d is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P).

  • Cleavage: Aldolase B cleaves F1P into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde (GA).

    • Fructose C1-C3

      
       DHAP.
      
    • Fructose C4-C6

      
       Glyceraldehyde.
      
    • Fate of C5: The C5 deuterium of fructose becomes the C2 deuterium of Glyceraldehyde .

  • The Critical Junction (Label Loss): Glyceraldehyde is phosphorylated to Glyceraldehyde-3-Phosphate (G3P). The G3P pool equilibrates with DHAP via Triose Phosphate Isomerase (TPI) .[1]

    • Mechanism:[2][3][4] TPI proceeds via an enediol intermediate, requiring proton abstraction at C2 .

    • Consequence: This step facilitates the exchange of the C2 deuterium with solvent protons (body water). Studies indicate this exchange is extensive (approx. 40–60% per turnover depending on conditions), causing the label to be "washed out" before it can be incorporated into Glucose via Fructose-1,6-Bisphosphate.

Diagram: Metabolic Fate and Label Loss

The following diagram illustrates the pathway and the specific point of label loss that compromises accuracy.

GNG_Pathway Fructose D-Fructose-5-d (Label at C5) F1P Fructose-1-Phosphate Fructose->F1P KHK DHAP DHAP (Unlabeled) F1P->DHAP Aldolase B GA Glyceraldehyde (Label at C2) F1P->GA Aldolase B F16BP Fructose-1,6-Bisphosphate DHAP->F16BP Aldolase A G3P Glyceraldehyde-3-P (Label at C2) GA->G3P Triokinase Enediol Enediol Intermediate (Exchange with H2O) G3P->Enediol TPI (Step 1) G3P->F16BP Enediol->DHAP TPI (Step 2) H2O Body Water (H2O) Enediol->H2O Deuterium Loss (Exchange) Glucose Glucose (Label Scrambled/Lost) F16BP->Glucose Gluconeogenesis

Caption: Metabolic tracing of D-Fructose-5-d showing the critical loss of deuterium label to body water at the Triose Phosphate Isomerase (Enediol) step.

Comparative Analysis: D-Fructose-5-d vs. Alternatives

Deuterated Water (D₂O) – The Gold Standard
  • Method: Subjects ingest D₂O. Deuterium is incorporated into glucose at C2 (via PGI) and C5 (via Enolase/TPI) during GNG.

  • Accuracy: High. It measures the incorporation of label from a stable pool (body water) into the product. It accounts for all GNG precursors (lactate, glycerol, amino acids).

  • Comparison: D₂O uses the TPI exchange mechanism to label the molecule. D-Fructose-5-d suffers from this mechanism by losing its label.

[U-¹³C]Glucose / [U-¹³C]Fructose
  • Method: Carbon-13 labels the carbon backbone.

  • Accuracy: High. Carbon backbones are not exchangeable with water. [U-¹³C]Fructose is the superior choice for tracking fructose-specific GNG because the label is retained regardless of proton exchange.

  • Comparison: Far more robust than deuterated fructose for flux quantification.

[6,6-²H₂]Fructose[5][6][7]
  • Method: Deuterium label is at C6.[5]

  • Metabolic Fate: Fructose C6

    
     Glyceraldehyde C3 
    
    
    
    G3P C3.
  • Accuracy: Moderate to High. The protons at C3 of triose phosphates are non-exchangeable during the TPI reaction.

  • Comparison: If a deuterated tracer is required, [6,6-²H₂]Fructose is significantly more accurate than [5-²H]Fructose because the label is retained.

Comparison Matrix
FeatureD-Fructose-5-dDeuterated Water (D₂O)[U-¹³C]Fructose[6,6-²H₂]Fructose
Primary Use Mechanistic Probing (TPI)Total GNG QuantificationFructose-to-Glucose FluxFructose Kinetics
Label Stability Low (Lost at TPI)N/A (Source is Water)High (Carbon backbone)High (Non-exchangeable pos.)
GNG Accuracy Poor (Underestimates)Excellent (Gold Standard)Excellent (Specific Pathway)Good
Cost High (Custom/Niche)LowModerateModerate
Analytic Method GC-MS / NMRGC-MS / NMRGC-MS / NMRGC-MS / NMR

Experimental Protocol: Assessing Label Retention

If your research specifically requires the use of D-Fructose-5-d (e.g., to measure TPI exchange rates rather than GNG flux), the following validation protocol is required.

Protocol: Dual-Tracer Validation

Objective: Quantify the rate of label loss at the TPI step to correct GNG estimates.

Materials:

  • Tracer A: D-Fructose-5-d (The test tracer).

  • Tracer B: [U-¹³C]Fructose (The non-exchangeable reference).

  • Analysis: GC-MS (Gas Chromatography-Mass Spectrometry).[5]

Workflow:

  • Preparation: Fast animals/subjects for 6–12 hours to deplete glycogen.

  • Administration: Administer a bolus containing equimolar amounts of Tracer A and Tracer B (e.g., 0.5 g/kg).

  • Sampling: Collect plasma at 0, 15, 30, 60, and 120 minutes.

  • Derivatization: Convert plasma glucose to its aldonitrile pentaacetate or methyloxime-trimethylsilyl derivative.

  • GC-MS Analysis:

    • Monitor M+1 (Deuterium) and M+6 (Carbon-13) isotopomers of glucose.

    • Calculation:

      
      
      
  • Interpretation:

    • A ratio < 1.0 indicates label loss.

    • Typically, this ratio will be ~0.5–0.6, confirming that D-Fructose-5-d underestimates GNG by ~40–50% without correction.

Protocol Input Input: D-Fructose-5-d + [U-13C]Fructose Metabolism Hepatic Metabolism Input->Metabolism Sample Plasma Sampling Metabolism->Sample GCMS GC-MS Analysis Sample->GCMS Data Calculate Ratio: (2H / 13C) GCMS->Data

Caption: Dual-tracer workflow to validate D-Fructose-5-d accuracy against a stable 13C reference.

Conclusion & Recommendation

D-Fructose-5-d is NOT recommended for the absolute quantification of gluconeogenesis. The obligatory exchange of the C5-derived proton at the triose phosphate isomerase step introduces a large, variable error that leads to significant underestimation of glucose production.

  • For Total GNG: Use Deuterated Water (D₂O) .[6]

  • For Fructose-Specific GNG: Use [U-¹³C]Fructose (for flux) or [6,6-²H₂]Fructose (for kinetics).

  • Use D-Fructose-5-d only if your specific research question involves measuring the rate of proton exchange at the TPI step or investigating isotope effects in fructolysis.

References

  • Landau, B. R., et al. (1996). "Use of ²H₂O for estimating rates of gluconeogenesis. Application to the fasted state." Journal of Clinical Investigation. Link

  • Katz, J., & Wals, P. A. (1972). "Pentose cycle and reducing equivalents in rat mammary-gland slices." Biochemical Journal. (Foundational work on TPI exchange). Link

  • Magnusson, I., et al. (1992). "Quantification of gluconeogenesis and glycogenolysis in humans by ¹³C NMR." Journal of Clinical Investigation. Link

  • Sun, S. Z., & Empie, M. W. (2012). "Fructose metabolism in humans – what isotopic tracer studies tell us." Nutrition & Metabolism. Link

  • Cambridge Isotope Laboratories. "Metabolic Tracers: Stable Isotope-Labeled Carbohydrates." Link

Sources

Mechanistic Elucidation of HMF Synthesis: A Comparative Guide to C-5 Deuterium Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for C-5 Labeling

In the catalytic dehydration of hexoses to 5-Hydroxymethylfurfural (HMF), the specific mechanism of furan ring formation remains a subject of intense debate. While the isomerization of glucose to fructose (via C-1/C-2 hydride shift) is well-documented, the subsequent dehydration steps involving the removal of three water molecules are kinetically complex.

This guide validates C-5 Deuterium Labeling as the superior method for probing the rate-determining step (RDS) of the final aromatization phase. Unlike C-1 or C-2 labeling, which primarily target aldose-ketose isomerization, or solvent labeling (


), which suffers from rapid proton exchange, C-5 labeling specifically isolates the elimination kinetics of the hydroxymethyl group's stabilizing proton.

Key Insight: If the cleavage of the C-5 proton is rate-limiting during ring aromatization, a primary Kinetic Isotope Effect (KIE,


) will be observed, definitively distinguishing between cyclic fructofuranosyl pathways and acyclic enediol mechanisms.

Mechanistic Context: Why C-5 Matters

To understand the utility of C-5 labeling, one must map the atomic fate of the hexose during HMF formation.

The Pathway Problem
  • Isomerization (Glucose

    
     Fructose):  Involves C-1 and C-2.[1] Validated by C-2 deuterium labeling (tracking the 1,2-hydride shift).
    
  • Dehydration (Fructose

    
     HMF):  Involves the loss of three water molecules.[1]
    
    • Cyclic Pathway: Fructose forms a cyclic fructofuranosyl intermediate. The ring closes, and water is eliminated.

    • Acyclic Pathway: Involves open-chain 1,2-enediol or 3-deoxyglucosone intermediates.

The C-5 Checkpoint

In the dominant cyclic mechanism, the C-5 carbon of fructose (carrying the


 group) becomes a part of the furan ring. Crucially, the C-5 proton must be removed  to allow for the formation of the second double bond in the furan ring (aromatization).

If this proton removal is the bottleneck (RDS), replacing the C-5 hydrogen with deuterium (


) will significantly slow down the reaction rate due to the higher bond dissociation energy of C-D vs. C-H.
Visualization: The C-5 Proton Fate

The following diagram illustrates the transition from Fructose to HMF, highlighting the critical loss of the C-5 proton.

HMF_Mechanism Fructose D-Fructose (Cyclic Furanose form) Inter1 Fructofuranosyl Cation Fructose->Inter1 Protonation & Ring Strain Inter2 Dehydrated Intermediate Inter1->Inter2 Loss of C-2 OH H2O_1 - H₂O Inter1->H2O_1 HMF 5-HMF (Aromatic Furan) Inter2->HMF Final Elimination H2O_2 - H₂O Inter2->H2O_2 Proton_Loss - H⁺ (from C-5) Inter2->Proton_Loss RDS Probe H2O_3 - H₂O (Aromatization)

Figure 1: Mechanistic pathway highlighting the critical elimination of the C-5 proton during the final aromatization step of HMF synthesis.

Comparative Analysis: Labeling Strategies

The following table objectively compares C-5 labeling against alternative isotopic techniques.

FeatureC-5 Deuterium Labeling C-2 Deuterium Labeling Solvent Labeling (

)
Primary Target Ring Aromatization / Dehydration Glucose-Fructose IsomerizationGeneral Proton Exchange / Solvent Effects
Mechanistic Insight Determines if ring closure/elimination is rate-limiting.Confirms 1,2-hydride shift vs. enediol mechanism.Identifies solvent-mediated proton transfer.
KIE Type Primary (

) if aromatization is RDS.
Primary (

) for isomerization.
Solvent KIE (often complex, secondary).
Label Retention Label is lost to solvent/byproduct in HMF.Label shifts from C-2 to C-1 (in Fructose).Label scrambles into all exchangeable sites (-OH).
Ambiguity Low. Specific to the carbon skeleton stability.Medium. Can be confounded by retro-aldol reactions.High. Cannot distinguish between sites.
Cost High (Custom synthesis often required).Moderate (Commercially available).Low.

Experimental Protocol: C-5 Validation Workflow

This protocol outlines a self-validating system to measure the Kinetic Isotope Effect (KIE) using C-5 labeled glucose/fructose.

Materials
  • Substrate A: Unlabeled D-Fructose (Control).

  • Substrate B: [5-

    
    H]-D-Fructose (Synthesized via enzymatic deuteration of glucose followed by isomerization, or purchased).
    
  • Catalyst: Sulfonated carbon, Mineral acid (HCl), or Lewis Acid (

    
    ).
    
  • Solvent: DMSO-d6 (for NMR monitoring) or Water/MIBK biphasic system.

  • Internal Standard: Mesitylene (inert in NMR).

Step-by-Step Methodology
  • Preparation of Reaction Vessels:

    • Prepare two identical high-pressure glass reactors.

    • Reactor A: Charge with 1.0 mmol Unlabeled Fructose + 5 mL Solvent + Catalyst (e.g., 10 mol%).

    • Reactor B: Charge with 1.0 mmol [5-

      
      H]-Fructose + 5 mL Solvent + Catalyst.
      
  • Kinetic Run (Isothermal):

    • Heat both reactors simultaneously to the target temperature (e.g., 120°C) using an oil bath with magnetic stirring (500 rpm).

    • Sampling: Withdraw 50

      
      L aliquots at 
      
      
      
      minutes. Quench immediately in an ice bath.
  • Analytical Quantification (qNMR):

    • Dilute aliquots with DMSO-d6 containing the internal standard (Mesitylene).

    • Analyze via

      
      H-NMR: 
      
      • Track the decay of the Fructose anomeric proton signals.

      • Track the appearance of HMF aldehyde proton (

        
         9.5 ppm).
        
      • Crucial Check: For Reactor B, verify the absence of the C-5 proton signal in intermediates if the label is retained, or its appearance in the water peak if eliminated.

  • KIE Calculation:

    • Plot

      
       vs. time for both A and B.
      
    • Determine the pseudo-first-order rate constants

      
       (unlabeled) and 
      
      
      
      (labeled).
    • Calculate

      
      .
      
Workflow Diagram

Experimental_Workflow Start Substrate Preparation (H-Fructose vs 5-D-Fructose) Reaction Catalytic Dehydration (120°C, DMSO/H₂O) Start->Reaction Sampling Time-Resolved Sampling (0-60 min) Reaction->Sampling Periodic Aliquots Analysis qNMR & HPLC Analysis Sampling->Analysis Quench & Dilute Calculation Calculate KIE (kH / kD) Analysis->Calculation Rate Constants

Figure 2: Experimental workflow for determining the Kinetic Isotope Effect using C-5 labeled substrates.

Interpreting Results: The "Self-Validating" Signal

The power of this protocol lies in the binary nature of the KIE result.

Scenario A: Primary KIE Observed ( )
  • Interpretation: The cleavage of the C-H bond at the C-5 position is involved in the rate-determining step.

  • Mechanistic Implication: This supports a mechanism where the final aromatization (elimination of the proton) is slow and difficult. This often occurs in systems with weak bases or specific solvent constraints.

Scenario B: No KIE Observed ( )
  • Interpretation: The C-5 C-H bond breaks in a fast step after the rate-determining step.

  • Mechanistic Implication: The RDS is likely the initial fructofuranose formation or the first dehydration event (formation of the carbocation). The subsequent aromatization is rapid.

Scenario C: Inverse KIE ( )
  • Interpretation: Hybridization changes (sp3 to sp2) at C-5 are increasing the steric freedom of the transition state, or equilibrium isotope effects are dominant.

  • Mechanistic Implication: Suggests a highly reversible pre-equilibrium step involving C-5.

References

  • Zhang, J., & Weitz, E. (2012).[2] An in Situ NMR Study of the Mechanism for the Catalytic Conversion of Fructose to 5-Hydroxymethylfurfural and then to Levulinic Acid Using 13C Labeled D-Fructose. ACS Catalysis. Link

  • Gromov, A., et al. (2018). Deuterium Kinetic Isotope Effects in the Dehydration of Fructose to HMF. ChemSusChem. Link

  • Román-Leshkov, Y., et al. (2006). Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose. Science. Link

  • Westheimer, F. H. (1961).[3] The Magnitude of the Primary Kinetic Isotope Effect for Compounds of Hydrogen and Deuterium. Chemical Reviews. Link

Sources

Safety Operating Guide

Technical Guide: Safe Disposal and Lifecycle Management of D-Fructose-5-d

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Fructose-5-d Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Lab Managers, EHS Officers

Executive Summary

D-Fructose-5-d (CAS: N/A for specific isotopolog; Parent CAS: 57-48-7) is a stable isotope-labeled carbohydrate used primarily in metabolic flux analysis and NMR spectroscopy.

While the parent compound (D-Fructose) is chemically benign, the disposal of D-Fructose-5-d requires strict adherence to laboratory waste protocols. It must not be treated as standard trash or poured down the drain. This restriction is due to regulatory compliance regarding "unknown chemical powders" and the high Biological Oxygen Demand (BOD) imposed on wastewater systems.

Immediate Action Directive:

  • Hazard Class: Non-Hazardous (GHS).[1]

  • Radioactivity: NONE. (Stable Isotope).

  • Disposal Stream: Chemical Waste (Solid or Liquid Non-Hazardous).

  • Critical Prohibition: Do NOT dispose of via sanitary sewer (sink) without explicit EHS approval.

The Deuterium Distinction: Safety & Misconceptions

As a Senior Application Scientist, I frequently witness a critical error in the handling of deuterated compounds: The Radioactivity False Positive.

D-Fructose-5-d contains Deuterium (


H), a stable, non-radioactive isotope of hydrogen.[2] However, because metabolic studies often utilize Tritium (

H) or Carbon-14 (

C), safety officers may reflexively flag any labeled compound as radioactive.

Why this matters for disposal: If you dispose of D-Fructose-5-d in a radioactive waste stream, you trigger unnecessary, expensive, and environmentally burdensome incineration protocols intended for radionuclides.

Verification Protocol:

  • Label Check: Confirm the label states "Stable Isotope" or "Deuterated."

  • Geiger Counter Validation: If a safety officer challenges the disposal, sweep the container with a Geiger-Müller counter. D-Fructose-5-d will register at background levels.

Environmental Impact: The "BOD" Factor

You might ask: "It’s just sugar. Why can't I wash it down the sink?"

While D-Fructose is non-toxic to humans, it is a potent nutrient for bacteria. Releasing concentrated carbohydrate solutions into the wastewater system spikes the Biological Oxygen Demand (BOD) .

  • Mechanism: Bacteria in the sewer rapidly metabolize the fructose, consuming dissolved oxygen.

  • Consequence: High BOD effluent can asphyxiate aquatic life in receiving waters and violate your facility’s municipal wastewater discharge permit (EPA Clean Water Act compliance).

Disposal Workflows
Scenario A: Dry Solid (Expired, Contaminated, or Spilled)

Context: You have a vial of D-Fructose-5-d that has absorbed moisture or is no longer chemically pure for NMR standards.

Protocol:

  • Container: Do not empty the vial. Keep the substance in its original glass/plastic container.

  • Secondary Containment: Place the vial inside a clear, sealable bag (e.g., Ziploc) to prevent breakage/spillage during transport.

  • Labeling: Apply a "Non-Hazardous Chemical Waste" label.

    • Constituents: "D-Fructose-5-d (Deuterated Fructose)"

    • Hazard Checkbox: None (or "Non-Regulated").[3][4]

  • Stream: Place in the Solid Chemical Waste drum.

Scenario B: Aqueous Solution (Buffers/Media)

Context: Leftover stock solutions or cell culture media containing D-Fructose-5-d.

Protocol:

  • Segregation: Ensure the solution does NOT contain hazardous additives (e.g., Azides, heavy metals).

  • Collection: Pour into a High-Density Polyethylene (HDPE) waste carboy labeled "Non-Hazardous Aqueous Waste."

  • Labeling: Clearly list "D-Fructose-5-d" and "Water" as constituents.

  • Prohibition: Do not mix with organic solvents (Acetone, Methanol) unless necessary, as this upgrades the waste to "Flammable/Hazardous," increasing disposal costs.

Scenario C: Mixed Solvent Waste (NMR Samples)

Context: D-Fructose-5-d dissolved in D2O, DMSO-d6, or Methanol-d4.

Protocol:

  • Classification: The hazard is now defined by the solvent , not the fructose.

  • Stream: Dispose of in the Hazardous Solvent Waste stream appropriate for the solvent (e.g., Halogenated vs. Non-Halogenated).

  • Labeling: List all components. Example: "99% DMSO-d6, 1% D-Fructose-5-d."

Decision Logic & Workflow Diagrams
Diagram 1: Waste Stream Classification Logic

This decision tree guides you to the correct disposal stream based on the physical state and solvent matrix.

WasteClassification Start Start: D-Fructose-5-d Waste IsRadioactive Is it mixed with Radioisotopes (H-3, C-14)? Start->IsRadioactive IsSolid Is it a Solid? SolidWaste NON-HAZARDOUS SOLID WASTE IsSolid->SolidWaste Yes IsSolvent Is it dissolved in Hazardous Solvent? IsSolid->IsSolvent No (Liquid) IsRadioactive->IsSolid No (Stable Isotope Only) RadWaste RADIOACTIVE WASTE (Strict Segregation) IsRadioactive->RadWaste Yes HazWaste HAZARDOUS SOLVENT WASTE IsSolvent->HazWaste Yes (DMSO, MeOH, etc.) IsAqueous Is it an Aqueous Solution? IsSolvent->IsAqueous No (Water/Buffer) DrainCheck Check Local EHS: Is Drain Disposal Permitted? IsAqueous->DrainCheck Drain SANITARY SEWER (Only with Permit) DrainCheck->Drain Yes (Low Conc.) LiqWaste NON-HAZARDOUS LIQUID WASTE DrainCheck->LiqWaste No (High BOD Risk)

Caption: Decision matrix for determining the correct regulatory waste stream for deuterated fructose.

Diagram 2: Physical Disposal Workflow

The step-by-step physical handling process to ensure compliance and safety.

DisposalWorkflow User Researcher Segregate Segregate Waste (Isolate from Sharps/Bio) User->Segregate Container Select Container (Glass/HDPE) Segregate->Container Label Apply Waste Tag (List 'Deuterated') Container->Label Storage Satellite Accumulation Area (SAA) Label->Storage Pickup EHS Pickup Storage->Pickup Weekly/Bi-weekly

Caption: Operational workflow for the physical handling of laboratory chemical waste.

Quantitative Data: Physical Properties for Disposal

When filling out waste tags, accurate physical data is required. Use the table below for D-Fructose-5-d.

ParameterValueRelevance to Disposal
Physical State Solid (Crystalline powder)Must be dissolved if liquid disposal is required.
Water Solubility ~3750 g/L (High)Easily creates high-BOD aqueous waste.
Flash Point N/A (Non-flammable)Does not require flammability segregation.
pH (Aqueous) 5.0 – 7.0 (Neutral)No neutralization required before disposal.
RCRA Code None (Not Listed)Classified as "Non-Regulated Chemical Waste."
Stability StableNo risk of peroxide formation or explosion.
References & Regulatory Grounding[3][5]
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. 29 CFR 1910.1200(g).

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) - Hazardous Waste Identification. 40 CFR Part 261.[4][5][6][7]

  • National Institutes of Health (NIH). Waste Disposal Guide - Sanitary Sewer Disposal Restrictions (BOD).

  • Cambridge Isotope Laboratories. Stable Isotope Safety and Handling. (General reference for non-radioactive status of deuterated compounds).

Sources

Personal protective equipment for handling D-Fructose-5-d

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Standard Operating Procedure (SOP) Audience: Analytical Chemists, Metabolic Flux Researchers, and Lab Managers

Executive Summary & Risk Profile

D-Fructose-5-d (Deuterium labeled at the C5 position) is a high-value stable isotope primarily used in metabolic flux analysis (MFA) and mechanistic enzymology. Unlike hazardous reagents (e.g., HF or cyanides), the primary risk here is not acute biological toxicity to the operator, but operational failure resulting from contamination or hygroscopic degradation.

As a Senior Application Scientist, I emphasize that "safety" in this context is bidirectional: protecting the researcher from particulate inhalation and protecting the isotopic integrity of the sample from environmental interference.

Risk Assessment Matrix
Hazard CategoryRisk LevelSpecific ConcernMitigation Strategy
Biological LowNon-toxic sugar; Generally Recognized As Safe (GRAS).Standard hygiene; do not ingest in lab.
Chemical LowCombustible dust (if micronized/large scale).Avoid generating dust clouds; work in fume hood.
Operational High Hygroscopicity : Fructose avidly absorbs atmospheric moisture.Minimize air exposure; use desiccated storage.
Experimental High Isotopic Dilution/Contamination : Introduction of exogenous carbon/enzymes.Use sterile, powder-free gloves; dedicated spatulas.
Personal Protective Equipment (PPE) Standards

The following PPE is selected to ensure Good Laboratory Practice (GLP) and prevent sample contamination (e.g., skin oils, keratin, RNases).

Barrier Protection (Mandatory)
  • Gloves: Nitrile, Powder-Free (Min. thickness 0.11 mm).

    • Rationale: Latex proteins can interfere with certain mass spectrometry (MS) downstream applications. Powder residues are a major contaminant in NMR/MS.

    • Protocol: Change gloves immediately if sweating occurs to prevent moisture transfer to the hygroscopic powder.

  • Lab Coat: High-density cotton or polyester/cotton blend.

    • Rationale: Prevents street clothing fibers (lint) from entering the weighing vessel.

  • Eye Protection: ANSI Z87.1 Safety Glasses with side shields.

    • Rationale: Standard impact protection. Chemical splash goggles are unnecessary unless handling large liquid volumes.

Respiratory Protection (Context-Dependent)
  • Standard Handling: None required if working within a certified chemical fume hood or biological safety cabinet (BSC).

  • Open Bench (Not Recommended): If weighing outside a hood is unavoidable, use an N95 disposable respirator to prevent inhalation of fine sugar particulates, which can cause nuisance irritation.

Operational Workflow: Weighing & Solvation

The critical failure point in handling D-Fructose-5-d is the weighing step due to its hygroscopic nature. Moisture uptake alters the effective mass, leading to errors in molar concentration calculations.

Workflow Visualization

The following diagram outlines the logical flow for handling hygroscopic stable isotopes to ensure data integrity.

FructoseHandling Storage 1. Desiccated Storage (-20°C) Equilibration 2. Thermal Equilibration (Room Temp, Sealed) Storage->Equilibration 30 mins Inspection 3. Visual Inspection (Clumping Check) Equilibration->Inspection Weighing 4. Rapid Weighing (Low Humidity) Inspection->Weighing Pass Waste 6. Disposal Inspection->Waste Fail (Degraded) Solvation 5. Solvation (D2O or Buffer) Weighing->Solvation Immediate Solvation->Waste Post-Exp

Figure 1: Critical path for handling hygroscopic deuterated sugars. Note the equilibration step to prevent condensation.

Step-by-Step Protocol

Step 1: Thermal Equilibration (Crucial)

  • Remove the vial from the freezer (-20°C).

  • STOP: Do not open the vial immediately. Allow it to sit at room temperature for 30 minutes .

  • Causality: Opening a cold vial in warm lab air causes immediate condensation of atmospheric water onto the sugar crystals. This ruins the isotopic purity calculation and makes the powder sticky [1].

Step 2: Environment Setup

  • Clean the balance area with 70% ethanol to remove biological contaminants (bacteria/yeast that consume fructose).

  • Use an anti-static gun or ionizer if available. Dry sugars often carry static charge, causing powder to "jump" off the spatula, leading to loss of expensive material.

Step 3: Weighing

  • Tare the receiving vessel (e.g., volumetric flask).

  • Open the D-Fructose-5-d vial.

  • Using a clean, dedicated stainless steel spatula , transfer the required amount.

  • Technique: Work quickly. If the relative humidity is >50%, consider weighing inside a glove bag or dry box.

  • Reseal the stock vial immediately with Parafilm® over the cap.

Step 4: Solvation

  • Dissolve immediately in the target solvent (e.g., D₂O for NMR or mobile phase for LC-MS).

  • Note: Fructose is highly soluble in water. Vortexing is usually sufficient; sonication is rarely needed and may heat the sample unnecessarily.

Disposal & Waste Management

While D-Fructose-5-d is non-toxic, regulatory compliance usually dictates that "laboratory chemicals" cannot be discarded in the trash to prevent confusion.

Waste StreamCriteriaDisposal Method
Solid Waste Spilled powder, contaminated wipes.Collect in "Non-Hazardous Solid Chemical Waste" container. Do not use biohazard bags unless contaminated with cells.
Liquid Waste Dissolved fructose solutions.Aqueous Waste: If pH 5-9 and no toxic co-solvents (e.g., azide), drain disposal is often permitted (check local EHS). Otherwise, "Non-Hazardous Aqueous Waste."
Empty Vials Residual dust only.Triple rinse with water. Deface label. Dispose of as glass waste/sharps.

Emergency Spills:

  • Dry Spill: Do not use wet paper towels initially (creates sticky syrup). Sweep up with a dry brush/dustpan or dry Kimwipe.

  • Wet Spill: Wipe with water-absorbent pads. Clean surface with 70% ethanol to prevent sticky residue and bacterial growth.

References
  • PubChem. (n.d.). D-Fructose Safety Data Sheet (SDS).[1] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance.[2][3] OSHA 3404-11R. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.